Diroximel Fumarate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYDTCOUQIDMT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026181 | |
| Record name | Diroximel Fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
192-193 | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1577222-14-0 | |
| Record name | Diroximel fumarate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diroximel Fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIROXIMEL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
102-106 | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Diroximel Fumarate in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diroximel fumarate is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS). It is a novel prodrug that is rapidly and efficiently converted in the body to monomethyl fumarate (MMF), its active metabolite. The therapeutic efficacy of this compound in MS is attributed to the complex and multifaceted mechanism of action of MMF, which encompasses both direct immunomodulatory and neuroprotective effects. This guide provides a detailed technical overview of the core mechanisms, focusing on the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2). It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways.
Pharmacokinetics: Conversion of this compound to Monomethyl Fumarate
Upon oral administration, this compound is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues into its active metabolite, MMF, and an inert metabolite, 2-hydroxyethyl succinimide. This conversion is efficient and results in bioequivalent exposure to MMF as dimethyl fumarate (DMF), another fumaric acid ester used in MS treatment.[1] The distinct chemical structure of this compound, however, leads to the formation of a different inert moiety compared to DMF, which is associated with improved gastrointestinal tolerability.[2][3]
Core Mechanisms of Action of Monomethyl Fumarate
The therapeutic effects of MMF in multiple sclerosis are primarily mediated through two key pathways:
-
Activation of the Nrf2 Antioxidant Response Pathway: MMF is a potent activator of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. This pathway is crucial for neuroprotection against oxidative stress, a key contributor to the pathophysiology of MS.
-
Agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2): MMF acts as an agonist for HCA2, a G protein-coupled receptor expressed on various immune cells. Activation of HCA2 contributes to the immunomodulatory effects of MMF by dampening inflammatory responses.
The Nrf2 Pathway: A Shield Against Oxidative Stress
2.1.1. Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.
2.1.2. Downstream Effects of Nrf2 Activation
The activation of the Nrf2 pathway by MMF leads to the upregulation of a battery of antioxidant and cytoprotective genes, which collectively enhance the cellular defense against oxidative stress. Key downstream effects include:
-
Increased Glutathione (GSH) Synthesis: Nrf2 activation upregulates the expression of enzymes involved in the synthesis of glutathione, the most abundant intracellular antioxidant.[4] This replenishment of the GSH pool is critical for neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles.
-
Upregulation of Antioxidant Enzymes: MMF treatment leads to increased expression of several antioxidant enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[5] These enzymes play a crucial role in detoxifying reactive molecules and protecting cells from oxidative damage.
-
Neuroprotection: By bolstering the antioxidant defenses of neuronal and glial cells, Nrf2 activation by MMF is believed to protect against the oxidative damage that contributes to demyelination and neurodegeneration in MS.
Table 1: Quantitative Data on Nrf2 Pathway Activation by MMF
| Parameter | Cell Type/Model | MMF Concentration | Result | Reference |
| NQO1 mRNA Expression | Human Astrocytes | 10 µM | Significant increase | |
| HO-1 mRNA Expression | Human Astrocytes | 10 µM | Significant increase | |
| Nrf2 Nuclear Translocation | Human BE(2)-M17 Neuroblastoma Cells | 10 µM | Increased nuclear Nrf2 levels | |
| NQO1 mRNA Induction in MS Patients | Peripheral Blood Mononuclear Cells (PBMCs) | N/A (this compound Treatment) | Statistically significant induction relative to baseline and placebo |
The HCA2 Receptor: Modulating the Immune Response
2.2.1. Signaling Pathway
MMF is an agonist of the HCA2 receptor, a Gi/o-protein coupled receptor expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells. The activation of HCA2 by MMF initiates a signaling cascade that ultimately leads to the suppression of inflammatory responses. The binding of MMF to HCA2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
2.2.2. Immunomodulatory Effects of HCA2 Activation
The activation of HCA2 by MMF contributes to the immunomodulatory effects observed with this compound treatment. These effects include:
-
Inhibition of Immune Cell Infiltration: HCA2 activation has been shown to reduce the infiltration of immune cells, such as neutrophils and monocytes, into the central nervous system in preclinical models of MS.
-
Modulation of Dendritic Cell (DC) Function: MMF can impair the maturation and function of dendritic cells, which are key antigen-presenting cells involved in the initiation of T-cell responses. This includes reduced expression of MHC class II and co-stimulatory molecules.
-
Shift in T-Helper Cell Differentiation: MMF has been shown to promote a shift from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype.
-
Inhibition of Pro-inflammatory Cytokine Production: By modulating signaling pathways like NF-κB, HCA2 activation can lead to a reduction in the production of pro-inflammatory cytokines.
Table 2: Quantitative Data on HCA2-Mediated Immunomodulation by MMF
| Parameter | Cell Type/Model | MMF Concentration | Result | Reference |
| IL-12p70 Production by Dendritic Cells | Human Monocyte-derived DCs | 20 µM | Significant reduction | |
| TNF-α Production by Dendritic Cells | Human Monocyte-derived DCs | 20 µM | Reduction | |
| Th1 Cell Differentiation | In vitro co-culture | Not specified | Reduced IFN-γ production | |
| Neutrophil Adhesion to Endothelial Cells | In vitro | Not specified | Reduced adhesion |
Experimental Protocols
Nrf2 Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 pathway by MMF.
Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter. Activation of the Nrf2 pathway by MMF leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.
Protocol:
-
Cell Culture: Plate ARE-reporter cells (e.g., HepG2-ARE) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MMF or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle control.
Glutathione (GSH) Measurement using HPLC
This method allows for the quantification of intracellular glutathione levels.
Principle: This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify reduced glutathione (GSH).
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize GSH.
-
Centrifuge to pellet the protein precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a mobile phase of phosphate buffer at a low pH to separate GSH.
-
Detect the eluted GSH using a UV detector at a wavelength of 215 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the concentration of GSH in the samples by comparing their peak areas to the standard curve.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model of multiple sclerosis to evaluate the efficacy of potential therapeutic agents.
Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). This leads to the development of an autoimmune response against the central nervous system, resulting in inflammation, demyelination, and clinical signs of paralysis.
Protocol (C57BL/6 Mice):
-
Immunization (Day 0):
-
Emulsify MOG35-55 peptide in CFA.
-
Inject the emulsion subcutaneously at two sites on the flank of C57BL/6 mice.
-
Administer pertussis toxin intraperitoneally.
-
-
Second Pertussis Toxin Injection (Day 2): Administer a second dose of pertussis toxin intraperitoneally.
-
This compound Treatment: Administer this compound or vehicle orally on a daily basis, starting either at the time of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect spinal cords and brains for histological analysis to assess inflammation and demyelination.
Conclusion
The mechanism of action of this compound in multiple sclerosis is complex, involving the multifaceted activities of its active metabolite, monomethyl fumarate. The activation of the Nrf2 pathway provides a robust neuroprotective effect by enhancing the cellular antioxidant capacity, while the agonism of the HCA2 receptor contributes to its immunomodulatory properties by dampening inflammatory responses. The continued elucidation of these pathways and their downstream effects will be crucial for optimizing the therapeutic use of this compound and for the development of novel therapies for multiple sclerosis. This technical guide provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat this challenging disease.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
Monomethyl Fumarate: The Core Active Metabolite of Diroximel Fumarate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diroximel fumarate (DRF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[1][2] It is a next-generation fumarate designed to offer a comparable efficacy and safety profile to dimethyl fumarate (DMF) but with improved gastrointestinal tolerability.[3][4][5] The therapeutic effects of DRF are not exerted by the parent molecule itself. Instead, following oral administration, DRF is rapidly and extensively metabolized by esterases in the gastrointestinal tract, blood, and other tissues to its active metabolite, monomethyl fumarate (MMF). This guide provides an in-depth technical overview of MMF, focusing on its physicochemical properties, pharmacokinetics, mechanism of action, and the experimental protocols used for its study.
Physicochemical Properties
Understanding the fundamental properties of both the prodrug (DRF) and its active metabolite (MMF) is crucial for drug development. MMF is a dicarboxylic acid monoester, the result of formal condensation of one carboxyl group of fumaric acid with methanol.
| Property | Monomethyl Fumarate (MMF) | This compound (DRF) |
| Molecular Formula | C₅H₆O₄ | C₁₁H₁₃NO₆ |
| Molecular Weight | 130.10 g/mol | 255.226 g/mol |
| CAS Number | 2756-87-8 | 1577222-14-0 |
| Melting Point | 145-149°C | Not Available |
| Water Solubility | 40.1 mg/mL | Not Available |
| logP | 0.39 | Not Available |
| pKa (Strongest Acidic) | 3.12 | Not Available |
Pharmacokinetics: The Conversion of DRF to MMF
Upon oral administration, DRF is not quantifiable in plasma as it is rapidly cleaved by ubiquitous esterase enzymes. This pre-systemic hydrolysis yields the pharmacologically active MMF and an inactive major metabolite, 2-hydroxyethyl succinimide (HES). Consequently, all pharmacokinetic analyses for DRF are based on plasma concentrations of MMF.
Studies have established that a 462 mg dose of DRF is bioequivalent to a 240 mg dose of dimethyl fumarate (DMF) in terms of systemic MMF exposure.
Absorption and Bioavailability
-
Tmax: The median time to reach peak plasma MMF concentration (Tmax) is approximately 2.5 to 3.0 hours under fasting conditions.
-
Effect of Food: Administration with a high-fat, high-calorie meal can delay the Tmax to 7.0 hours but does not significantly impact the overall exposure (AUC) of MMF.
Distribution
-
Volume of Distribution: The apparent volume of distribution for MMF after DRF administration is between 72 L and 83 L.
-
Protein Binding: MMF exhibits low plasma protein binding of 27% to 45%.
Metabolism and Elimination
-
Metabolism: MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement from the cytochrome P450 (CYP) system. Its major metabolites in plasma include fumaric acid, citric acid, and glucose.
-
Half-Life: The terminal half-life of MMF is approximately 1 hour.
-
Elimination: The primary route of elimination for MMF is via exhalation as carbon dioxide, accounting for about 60% of the dose. A negligible amount (<0.3%) is excreted in the urine. The inactive HES metabolite is primarily cleared through urine.
Pharmacokinetic Parameters of MMF after DRF Administration
| Parameter | Value | Conditions |
| Dose (DRF) | 462 mg | Single Dose |
| Tmax (Median) | 2.5 - 3.0 hours | Fasted |
| Cmax (Mean) | 2.11 mg/L | Fasted |
| AUC (Mean) | 8.32 mg·hr/L (Steady State) | Twice Daily Dosing |
| Apparent Volume of Distribution (Vd/F) | 72 - 83 L | Single Dose |
| Plasma Protein Binding | 27 - 45% | N/A |
| Elimination Half-life (t½) | ~1 hour | N/A |
| Clearance (CL/F) | 13.5 L/h | Population PK Model |
Mechanism of Action: The Nrf2 Pathway
The precise mechanism of MMF in treating MS is not fully understood, but its primary therapeutic effect is attributed to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.
Nrf2 Activation
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, as an electrophilic molecule, is thought to react with cysteine residues on Keap1. This S-alkylation leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.
Freed from Keap1, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant genes, including NADPH:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO1). The resulting upregulation of these antioxidant proteins helps protect cells, including those in the central nervous system, from oxidative stress, which is a key pathological feature of MS.
Experimental Protocols
Bioanalytical Method for MMF Quantification in Human Plasma
A sensitive and rapid Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying MMF in plasma.
Objective: To accurately measure the concentration of MMF in human plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
An internal standard (IS), such as a stable isotope-labeled MMF (e.g., Monomethyl fumarate-d3), is added to a plasma sample (typically 0.1 mL).
-
The sample undergoes protein precipitation, often with an acid like formic acid.
-
The mixture is then loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte (MMF) and IS are eluted with an appropriate solvent.
-
-
Chromatographic Separation (LC):
-
The extracted sample is injected into an HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., Zodiac C18) is commonly used.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid), is used. A common ratio is 75:25 (v/v) acetonitrile to formic acid solution.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
The column eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or turbo ion spray (TIS) source, usually operated in negative ion mode.
-
The system is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both MMF and the IS, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated by analyzing plasma samples spiked with known concentrations of MMF.
-
The concentration of MMF in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve. The method is validated for linearity, precision, and accuracy over a specified range (e.g., 5-2000 ng/mL).
-
In Vitro Assay for Nrf2 Pathway Activation
Objective: To determine if a compound (e.g., MMF) can activate the Nrf2 signaling pathway in a cellular context.
Methodology (Reporter Gene Assay):
-
Cell Culture: Human or animal cells (e.g., peripheral blood mononuclear cells (PBMCs), N27 dopaminergic cells) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of MMF, DMF (as a comparator), and a vehicle control for a specified period (e.g., 4 to 24 hours).
-
RNA Isolation and qRT-PCR:
-
Total RNA is isolated from the cells.
-
Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO1.
-
Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change relative to the vehicle control is calculated. A statistically significant increase in NQO1 or HO1 mRNA indicates Nrf2 pathway activation.
-
-
Western Blot Analysis (Optional):
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against Nrf2, NQO1, HO1, and a loading control (e.g., β-actin).
-
An increase in the protein levels of Nrf2 targets further confirms pathway activation.
-
Conclusion
Monomethyl fumarate is the sole active metabolite responsible for the therapeutic effects of this compound. DRF serves as a stable prodrug that efficiently delivers MMF systemically with an improved gastrointestinal tolerability profile compared to its predecessor, dimethyl fumarate. The primary mechanism of action for MMF is the activation of the Nrf2 pathway, which enhances the cellular antioxidant response and provides cytoprotection against oxidative stress. A thorough understanding of its pharmacokinetics, bioanalytical quantification methods, and pharmacodynamic assays is essential for ongoing research and the development of future fumarate-based therapies.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in patients with relapsing–remitting multiple sclerosis: Final safety and efficacy results from the phase 3 EVOLVE-MS-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Diroximel Fumarate and Nrf2 Pathway Activation in CNS Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diroximel fumarate (DRF) is an oral therapeutic approved for relapsing forms of multiple sclerosis (MS). Its therapeutic efficacy is attributed to its active metabolite, monomethyl fumarate (MMF), which has been shown to exert neuroprotective and anti-inflammatory effects. A primary mechanism of action for MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway. This guide provides a comprehensive technical overview of the interaction between this compound, its active metabolite MMF, and the Nrf2 signaling cascade within Central Nervous System (CNS) cells. It includes a summary of quantitative data on Nrf2 activation, detailed experimental protocols for assessing this pathway, and visualizations of the core signaling and experimental workflows.
Introduction: The Nrf2 Pathway in CNS Health and Disease
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.
In the CNS, the Nrf2 pathway is crucial for protecting neurons and glial cells from oxidative damage, a key pathological feature in many neurodegenerative diseases, including multiple sclerosis. Astrocytes, in particular, exhibit a robust Nrf2 response and play a significant role in neuroprotection by releasing antioxidant molecules like glutathione. Dysregulation of the Nrf2 pathway has been implicated in the pathogenesis of MS, making it a key therapeutic target.
This compound and Monomethyl Fumarate
This compound is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its active metabolite, monomethyl fumarate (MMF). MMF is then absorbed and distributed systemically, including to the CNS. This conversion is designed to improve the gastrointestinal tolerability compared to its predecessor, dimethyl fumarate (DMF), while maintaining bioequivalence in terms of MMF exposure.
Pharmacokinetics of Monomethyl Fumarate in the CNS
Understanding the concentration of MMF that reaches the CNS is critical for interpreting its pharmacodynamic effects. Pharmacokinetic studies have provided insights into the CNS penetration of MMF following oral administration of this compound.
| Parameter | Value | Species | Study Notes |
| CSF MMF Concentration | 11% of plasma concentration | Human (SPMS patients) | Demonstrates BBB penetration. |
| Time to Peak CSF Concentration (Tmax) | ~2 hours after plasma Tmax | Human (SPMS patients) | Indicates relatively rapid entry into the CNS. |
| Plasma Half-life (t1/2) of MMF | Approximately 1 hour | Human | MMF is rapidly cleared from the plasma. |
Mechanism of Nrf2 Activation by Monomethyl Fumarate
Monomethyl fumarate is an electrophilic compound that can directly interact with the Keap1 protein. The proposed mechanism involves the S-alkylation of specific cysteine residues on Keap1 by MMF. This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.
Quantitative Effects on Nrf2 Pathway Activation in CNS Cells
Treatment of CNS cells, particularly astrocytes, with MMF leads to a quantifiable up-regulation of Nrf2 and its downstream target genes.
Nrf2 Nuclear Translocation
| Cell Type | Treatment | Fold Increase in Nuclear Nrf2 | Method |
| Rat Primary Astrocytes | 100 µM MMF (4h) | ~2.5-fold | Western Blot |
| Human Astrocytes | 40 µM DMF (28h) | Significant Increase | NQO1 Activity Assay |
Nrf2 Target Gene Expression
The activation of Nrf2 leads to the increased transcription of several antioxidant and cytoprotective genes. The table below summarizes the observed fold changes in mRNA levels in response to MMF or its parent compounds in astrocytes.
| Gene | Cell Type | Treatment | Fold Change (mRNA) | Method |
| NQO1 | Human Astrocytes | 10 µM MMF (24h) | ~3.5-fold | qPCR |
| Human Astrocytes | 40 µM DMF (30-32h) | >10-fold (protein activity) | NQO1 Activity Assay | |
| HMOX1 (HO-1) | Human Astrocytes | 10 µM MMF (24h) | ~4.0-fold | qPCR |
| GCLM | Human Astrocytes | 10 µM MMF (24h) | ~3.0-fold | qPCR |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activation of the Nrf2 pathway by this compound and MMF in CNS cells.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
Objective: To quantify the mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLM) in CNS cells following treatment with MMF.
Materials:
-
Primary human astrocytes or a relevant cell line
-
MMF
-
RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
cDNA synthesis kit (e.g., Bio-Rad iScript Reverse Transcription Supermix)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target and housekeeping genes (e.g., GAPDH, ACTB)
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| NQO1 | CCTGCCATTCTGAAAGGCTGGT | GTGGTGATGGAAAGCACTGCCT |
| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAGACTGGGCTCTCCTTGTTGC |
| GCLM | GACAAAACACAGTTGGAACAGC | CAGTCAAATCTGGTGGCTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol:
-
Cell Culture and Treatment: Plate primary human astrocytes at a density of 2 x 10^5 cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of MMF (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene.
Western Blot for Nrf2 Nuclear Translocation
Objective: To determine the levels of Nrf2 in the nuclear fraction of CNS cells after MMF treatment.
Materials:
-
Treated and untreated CNS cell pellets
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-Nrf2 (1:1000), anti-Lamin B1 (nuclear marker, 1:1000), anti-GAPDH (cytoplasmic marker, 1:2500)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Nuclear and Cytoplasmic Fractionation: Following MMF treatment, harvest the cells and perform subcellular fractionation using a commercial kit to isolate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) from the nuclear extracts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to the Lamin B1 signal to control for loading.
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxicity of MMF on CNS cells.
Materials:
-
CNS cells
-
MMF
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with a range of MMF concentrations for 24-48 hours.
-
MTT/MTS Addition: Add MTT (final concentration 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization (for MTT): If using MTT, add the solubilization solution to each well and incubate with shaking for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
Objective: To measure intracellular ROS levels in CNS cells.
Materials:
-
CNS cells
-
MMF
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Plating and Staining: Seed adherent cells in a black, clear-bottom 96-well plate and allow them to adhere. Remove the media and stain the cells with 20 µM DCFDA solution for 45 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution, wash the cells, and add media containing MMF and/or an oxidative stressor (e.g., H2O2 as a positive control).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a parallel viability assay) and express the results as a fold change relative to the control.
Conclusion
This compound, through its active metabolite monomethyl fumarate, is a potent activator of the Nrf2 pathway in CNS cells. This activation leads to the upregulation of a suite of antioxidant and cytoprotective genes, which likely contributes to its therapeutic effects in multiple sclerosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the neuroprotective mechanisms of this compound and to explore the therapeutic potential of Nrf2 activation in other neurodegenerative disorders. Further research is warranted to fully elucidate the dose-response relationships and the long-term consequences of Nrf2 activation in the CNS.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 Activation in Astrocytes Protects against Neurodegeneration in Mouse Models of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Population Pharmacokinetic Model for the this compound Metabolites Monomethyl Fumarate and 2-Hydroxyethyl Succinimide Following Oral Administration of this compound in Healthy Participants and Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Pharmacokinetics of Diroximel Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diroximel fumarate (DRF), commercially known as Vumerity®, is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS)[1][2]. It is a next-generation fumaric acid ester (FAE) designed to offer a better gastrointestinal (GI) tolerability profile compared to dimethyl fumarate (DMF), a widely prescribed oral MS therapy[3]. Both DRF and DMF are prodrugs that are rapidly converted to the same active metabolite, monomethyl fumarate (MMF), which is responsible for the therapeutic effects. This guide provides a detailed overview of the preclinical pharmacokinetics of this compound, focusing on its metabolism, experimental evaluation, and the resulting pharmacokinetic profile of its active metabolite.
Metabolism and Mechanism of Action
Metabolic Conversion of this compound
Upon oral administration, this compound is not quantifiable in plasma as it undergoes rapid presystemic hydrolysis by esterase enzymes, primarily in the gastrointestinal tract and blood, before reaching systemic circulation. This enzymatic cleavage yields the pharmacologically active metabolite, monomethyl fumarate (MMF), and an inactive major metabolite, 2-hydroxyethyl succinimide (HES).
The metabolic pathway of DRF is distinct from that of dimethyl fumarate (DMF). While DMF is hydrolyzed to MMF and methanol in a 1:1 stoichiometric ratio, DRF metabolism primarily produces MMF and HES. A minor pathway can produce methanol, but at a significantly lower ratio compared to DMF. This difference is believed to contribute to the improved GI tolerability of DRF. The subsequent metabolism of MMF occurs via the tricarboxylic acid (TCA) cycle, breaking it down into fumaric acid, citric acid, and glucose, with no involvement of the cytochrome P450 (CYP) system. The primary route of elimination for MMF is through the exhalation of carbon dioxide.
Figure 1: Metabolic pathway of this compound.
Mechanism of Action: The Nrf2 Pathway
The therapeutic effects of MMF are attributed to its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Electrophilic compounds like MMF can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which help to mitigate inflammation and oxidative stress, key pathological features of multiple sclerosis.
Figure 2: Activation of the Nrf2 signaling pathway by MMF.
Preclinical Pharmacokinetic Studies
While specific in-vivo preclinical pharmacokinetic data for this compound in animal models is not extensively detailed in the provided search results, the development program relied on establishing bioequivalence with dimethyl fumarate based on MMF exposure in human studies. Therefore, the experimental protocols for evaluating fumarate pharmacokinetics are well-established.
Experimental Protocols
Preclinical pharmacokinetic evaluations of oral fumarates typically involve the following steps:
-
Animal Models: Studies are commonly conducted in species such as rats and non-human primates (e.g., cynomolgus monkeys) to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
-
Dosing: The test compound (this compound) is administered orally, often via gavage, at various dose levels. Studies may include single-dose and multiple-dose regimens to assess steady-state kinetics.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-administration. Plasma is separated from these samples for analysis.
-
Bioanalytical Method: Plasma concentrations of the analyte of interest, in this case, MMF and HES, are quantified using a validated, sensitive, and specific bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Figure 3: General experimental workflow for preclinical PK studies.
Pharmacokinetic Data
Clinical studies in healthy volunteers were pivotal in demonstrating the bioequivalence of this compound to dimethyl fumarate. These studies provide the most relevant quantitative data on the pharmacokinetics of MMF following DRF administration. A 462 mg dose of this compound was shown to provide equivalent MMF exposure to a 240 mg dose of dimethyl fumarate under fasted conditions.
The table below summarizes the key pharmacokinetic parameters of MMF derived from a clinical bioequivalence study comparing DRF and DMF in healthy subjects under fasted conditions.
| Parameter | This compound (462 mg) | Dimethyl Fumarate (240 mg) |
| Active Metabolite | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) |
| Tmax (median, h) | 2.5 - 3.0 | 2.5 - 3.0 |
| Cmax (mean, ng/mL) | Bioequivalent to DMF | - |
| AUC (mean, h*ng/mL) | Bioequivalent to DMF | - |
| t1/2 (h) | ~1 | ~1 |
| Protein Binding | 27% - 45% | 27% - 45% |
Data are based on human clinical bioequivalence studies, which form the basis of DRF's approval and are indicative of the expected in vivo behavior.
Conclusion
The preclinical and clinical pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the active metabolite, monomethyl fumarate. The development of DRF successfully leveraged the well-understood pharmacokinetics of MMF from its predecessor, dimethyl fumarate, to establish bioequivalence. The key distinction lies in its unique metabolic pathway, which generates the inactive metabolite HES instead of methanol, contributing to an improved gastrointestinal tolerability profile. The therapeutic action of DRF is mediated by MMF's activation of the Nrf2 antioxidant pathway, a critical mechanism for mitigating the oxidative stress and inflammation associated with multiple sclerosis. This comprehensive understanding of its in vivo behavior is essential for researchers and drug development professionals working with this class of compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in patients with relapsing–remitting multiple sclerosis: Final safety and efficacy results from the phase 3 EVOLVE-MS-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Diroximel Fumarate: A Technical Guide to the Formation of 2-Hydroxyethyl Succinimide (HES)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diroximel fumarate (DRF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis. As a prodrug, its efficacy and safety profile are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive overview of the metabolism of this compound, with a core focus on its conversion to the active metabolite, monomethyl fumarate (MMF), and the major inactive metabolite, 2-hydroxyethyl succinimide (HES). This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the key metabolic and signaling pathways.
Introduction
This compound was developed as an alternative to dimethyl fumarate (DMF) with a distinct chemical structure aimed at improving gastrointestinal tolerability[1]. Both DRF and DMF are prodrugs of monomethyl fumarate (MMF), the pharmacologically active entity responsible for the therapeutic effects in multiple sclerosis[1][2]. Upon oral administration, DRF undergoes rapid and extensive presystemic metabolism, leading to the formation of MMF and HES. Understanding the nuances of this metabolic conversion is critical for a thorough comprehension of the drug's pharmacokinetics, pharmacodynamics, and overall clinical profile.
The Metabolic Pathway of this compound
The metabolism of this compound is a rapid, two-pronged process mediated by esterases present in the gastrointestinal tract, blood, and various tissues[3]. The parent compound, this compound, is not quantifiable in plasma following oral administration, underscoring the efficiency of its metabolic conversion[3].
The metabolic cascade proceeds via two principal pathways:
-
Major Pathway (>90%): The primary metabolic route involves the hydrolysis of the ester bond in this compound to yield equimolar amounts of the active metabolite, monomethyl fumarate (MMF), and the inactive metabolite, 2-hydroxyethyl succinimide (HES).
-
Minor Pathway (<10%): A smaller fraction of this compound is metabolized to another inactive metabolite, RDC-8439, and methanol. This reduced production of methanol compared to dimethyl fumarate is thought to contribute to the improved gastrointestinal tolerability of this compound.
Following its formation, MMF is further metabolized by the tricarboxylic acid (TCA) cycle into fumaric acid, citric acid, and glucose, with no involvement of the cytochrome P450 (CYP) enzyme system. The ultimate elimination of MMF is predominantly through the exhalation of carbon dioxide (approximately 60% of the dose). In contrast, HES is primarily cleared from the body via renal excretion.
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound to treat multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Properties of Diroximel Fumarate on Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diroximel fumarate (DRF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] It is a novel fumaric acid ester that, upon oral administration, is rapidly and efficiently converted to its active metabolite, monomethyl fumarate (MMF). MMF is also the active metabolite of dimethyl fumarate (DMF), another established therapy for MS. The immunomodulatory effects of DRF are therefore attributable to MMF. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory properties of this compound on lymphocytes, with a focus on its mechanism of action, its impact on various lymphocyte subsets, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: The Nrf2 Pathway and Beyond
The precise mechanism by which this compound exerts its therapeutic effect in MS is not fully elucidated; however, a central aspect of its action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[3]
Upon entering the systemic circulation, MMF interacts with cellular signaling pathways, leading to a cascade of events that ultimately modulate the immune response.
Nrf2 Pathway Activation
MMF is known to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. The upregulation of these genes helps to protect cells, including lymphocytes, from oxidative damage and to modulate inflammatory responses.
References
- 1. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and effectiveness of this compound in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
diroximel fumarate chemical structure and solubility profile
An In-depth Technical Guide to Diroximel Fumarate: Chemical Structure and Solubility Profile
Introduction
This compound, marketed under the brand name Vumerity, is an oral prodrug used for the treatment of relapsing forms of multiple sclerosis (MS).[1] It is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF), which is also the active metabolite of dimethyl fumarate (DMF).[2][3] The formulation of this compound was designed to have a distinct chemical structure that may lead to a different gastrointestinal tolerability profile compared to DMF.[4] This technical guide provides a detailed overview of the chemical structure and solubility characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a white to off-white powder. Chemically, it is an ester that links monomethyl fumarate with a hydroxyethyl succinimide moiety. This structure is achiral and the double bond of the fumarate portion has an E configuration. Upon oral administration, it is not present in the bloodstream, as it is rapidly cleaved by esterases in the gastrointestinal tract and blood to yield the active metabolite MMF and an inactive metabolite, hydroxyethyl succinimide (HES).
Key Chemical Identifiers:
-
IUPAC Name: 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate
-
Molecular Formula: C₁₁H₁₃NO₆
-
Molecular Weight: 255.22 g/mol
-
CAS Number: 1577222-14-0
-
SMILES: COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O
-
InChIKey: YIMYDTCOUQIDMT-SNAWJCMRSA-N
The diagram below illustrates the key functional components of the this compound molecule.
Metabolism and Mechanism of Action
This compound is a prodrug that undergoes rapid presystemic hydrolysis by esterases to form its active metabolite, MMF, and an inactive metabolite, HES. The therapeutic effects in MS are mediated by MMF.
The precise mechanism of action of MMF in MS is not fully understood, but it is known to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes in response to oxidative stress. The activation of this pathway is thought to result in anti-inflammatory and neuroprotective effects.
Solubility Profile
The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. This compound is described as a white, solid powder. Its solubility has been characterized in various aqueous and organic solvents. The reported values can vary between sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific analytical method used.
Quantitative Solubility Data
The following table summarizes the reported solubility data for this compound in different solvents.
| Solvent System | Reported Solubility | Reference(s) |
| Water | Slightly Soluble (1-10 mg/mL) | |
| Water | 3 mg/mL | |
| Water | ≥ 10 mg/mL | |
| Ethanol | Slightly Soluble | |
| Ethanol | 6 - 9 mg/mL | |
| Methanol | Slightly Soluble | |
| Acetonitrile | Freely Soluble | |
| DMSO | ~10 mg/mL | |
| DMSO | 51 mg/mL | |
| DMSO | 125 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL |
Note: "Slightly soluble" is qualitatively defined in pharmacopeial terms, often corresponding to a range of 1-10 mg/mL. The notation "≥" indicates that saturation was not reached at the specified concentration.
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is a fundamental experiment in drug development. The shake-flask method is the gold-standard technique for this purpose due to its reliability for compounds with low to moderate solubility.
Shake-Flask Method Protocol
The general protocol for determining the equilibrium solubility of this compound using the shake-flask method is as follows:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial). The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath set to 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, during which the concentration of the dissolved drug in the solvent becomes constant.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.
-
Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for this purpose. A standard calibration curve is used to quantify the drug concentration accurately.
Considerations for Solution Preparation
For compounds like this compound that are sparingly soluble in aqueous buffers, a common practice involves first dissolving the compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it with the aqueous buffer. When preparing stock solutions, especially in hygroscopic solvents like DMSO, it is recommended to use fresh, anhydrous solvent, as absorbed moisture can reduce the compound's solubility. For in vivo studies, complex vehicle systems such as co-solvent mixtures (e.g., DMSO, PEG300, Tween-80) or cyclodextrin-based formulations may be required to achieve the desired concentration.
References
Diroximel Fumarate's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diroximel fumarate (DRF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). As a next-generation fumaric acid ester, DRF offers a distinct gastrointestinal tolerability profile compared to its predecessor, dimethyl fumarate (DMF). Both compounds are prodrugs that are rapidly metabolized to the active metabolite, monomethyl fumarate (MMF), which is responsible for the therapeutic effects.[1][2] The mechanism of action, while not fully elucidated, involves a multifaceted approach of immunomodulation and neuroprotection, primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway and direct effects on immune cell function and cytokine signaling.[3][4][5] This guide provides an in-depth technical overview of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacokinetics and Metabolism
Upon oral administration, this compound undergoes rapid hydrolysis by esterases in the gastrointestinal tract, blood, and various tissues. This process yields the active metabolite, monomethyl fumarate (MMF), and an inactive metabolite, 2-hydroxyethyl succinimide (HES). This metabolic pathway is distinct from that of dimethyl fumarate (DMF), which produces MMF and methanol. The reduced methanol byproduct is believed to contribute to DRF's improved gastrointestinal tolerability. Systemic MMF exposure from a 462 mg dose of DRF is bioequivalent to that of a 240 mg dose of DMF. MMF is the key effector molecule that crosses the blood-brain barrier to exert its therapeutic effects within the central nervous system.
Core Mechanism: Activation of the Nrf2 Antioxidant Response Pathway
The primary mechanism of action of MMF is the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Oxidative stress is a key contributor to the inflammation and neurodegeneration seen in multiple sclerosis.
Mechanism of Nrf2 Activation:
-
Keap1 Sequestration: Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.
-
MMF-Keap1 Interaction: MMF is an electrophilic compound that reacts with reactive cysteine residues on the Keap1 protein.
-
Nrf2 Release and Nuclear Translocation: This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to accumulate and translocate into the nucleus.
-
ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.
This upregulation of the cellular antioxidant machinery enhances neuroprotection and reduces inflammation.
Modulation of Immune Cell Function and Inflammatory Pathways
Beyond the Nrf2 pathway, MMF exerts direct immunomodulatory effects that are critical to its efficacy in MS. It influences the composition and function of various immune cell populations, leading to a systemic shift from a pro-inflammatory to a more anti-inflammatory state.
-
T-Cell Polarization: MMF promotes a shift in T-helper (Th) cell differentiation, reducing the populations of pro-inflammatory Th1 and Th17 cells while increasing anti-inflammatory Th2 cells.
-
Dendritic Cell Function: It impairs the maturation of dendritic cells and their ability to activate T cells, a key step in initiating the autoimmune response.
-
B-Cell Depletion: Treatment is associated with a decline in the absolute number of B-cells, with a preferential reduction in memory B cells.
-
Cytokine Profile Modulation: MMF significantly alters cytokine production. It reduces the secretion of pro-inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor (TNF). Conversely, it has been shown to increase the production of anti-inflammatory cytokines such as Interleukin-4 (IL-4).
-
CNS-Resident Cells: Within the central nervous system, MMF suppresses the production of inflammatory cytokines by activated microglia and astrocytes.
Quantitative Data Summary
The clinical efficacy and biological effects of this compound have been quantified in several studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Relapsing MS
| Efficacy Endpoint | Study/Analysis | Result | Citation |
| Annualized Relapse Rate (ARR) | EVOLVE-MS-1 (Interim) | Reduction of 79.5% from baseline (0.78 to 0.16) at 48 weeks. | |
| Gd+ Lesions | EVOLVE-MS-1 (Interim) | 77% reduction in the mean number of Gd+ lesions. | |
| No Evidence of Disease Activity (NEDA-3) | EVOLVE-MS-1 | At 96 weeks, NEDA-3 was achieved by 48.2-50.2% of patients re-baselined after ~7 weeks. | |
| Treatment Discontinuation (GI AEs) | EVOLVE-MS-2 | 0.8% for DRF vs. 4.8% for DMF. |
Table 2: Effects on Immune Cell Populations and In Vitro Activity
| Parameter | Experimental Context | Result | Citation |
| Lymphocyte Count | Meta-analysis of 7 studies | Significant mean reduction of -355.02 cells/µL. | |
| Lymphopenia | Meta-analysis | Occurred in 24.3% of patients (mean follow-up: 15 months). | |
| CD4+IL-4+ Cells | In vitro (PBMCs from MS patients) | Significantly increased in the presence of MMF with MBP stimulation (P < 0.003). | |
| CD4+IFN-γ+ Cells | In vitro (PBMCs from MS patients) | No significant change with MMF treatment. | |
| ISR Prevention | In vitro (mouse & human DRG neurons) | MMF (10, 20, 50 µM) prevented methylglyoxal-induced integrated stress response (ISR). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound and its metabolite, MMF.
Protocol 1: Nrf2 Nuclear Translocation Assessment by Immunofluorescence
This protocol details how to visualize the MMF-induced translocation of Nrf2 from the cytoplasm to the nucleus in a cell line (e.g., human astrocytes or neuronal cells).
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture in appropriate media until they reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of MMF (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, or 6 hours).
-
Fixation and Permeabilization:
-
Wash cells gently with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for Nrf2 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBST.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize cells using a fluorescence or confocal microscope. Quantify Nrf2 nuclear translocation by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Protocol 2: Cytokine Profile Analysis from Cell Supernatants
This protocol outlines the measurement of secreted cytokines from peripheral blood mononuclear cells (PBMCs) treated with MMF, using a multiplex bead-based assay (e.g., Luminex or Cytometric Bead Array).
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Pre-treat cells with MMF at desired concentrations for 1 hour.
-
Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen (e.g., myelin basic protein) for 24-48 hours.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Multiplex Cytokine Assay:
-
Use a commercial multiplex cytokine assay kit (e.g., Milliplex, Bio-Plex) following the manufacturer's instructions.
-
Briefly, this involves incubating the collected supernatants with a mixture of antibody-conjugated beads, where each bead population is specific for a different cytokine.
-
Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Wash the beads to remove unbound reagents.
-
-
Data Acquisition: Acquire data on a compatible flow cytometer or a specialized Luminex instrument. The instrument uses one laser to identify the bead (and thus the cytokine being measured) and a second laser to quantify the PE signal, which is proportional to the amount of bound cytokine.
-
Data Analysis: Generate standard curves for each cytokine using the provided recombinant standards. Calculate the concentration of each cytokine in the samples by interpolating their median fluorescence intensity (MFI) values against the standard curves.
Conclusion
This compound exerts its therapeutic effects in relapsing multiple sclerosis through the pleiotropic actions of its active metabolite, monomethyl fumarate. The core of its mechanism is the robust activation of the Nrf2 antioxidant pathway, which enhances cellular defense against oxidative stress and confers neuroprotective effects. This is complemented by potent immunomodulatory activities, including the induction of an anti-inflammatory T-cell phenotype, inhibition of antigen-presenting cells, and a direct reduction in pro-inflammatory cytokine production by both peripheral and central nervous system cells. This dual mechanism of action—targeting both neurodegenerative and inflammatory arms of MS pathology—underpins its clinical efficacy. The development of this compound also highlights the successful translation of basic mechanistic understanding into a therapeutic with an improved tolerability profile, addressing a key clinical need for patients. Continued research into these pathways will further refine our understanding and may open new therapeutic avenues for other neuroinflammatory and neurodegenerative diseases.
References
- 1. Safety and effectiveness of this compound in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Multiple Sclerosis Shows Promise of Efficacy With Fewer Gastrointestinal Side Effects - - Practical Neurology [practicalneurology.com]
- 3. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantification of Diroximel Fumarate in Pharmaceutical Formulations
Introduction
Diroximel fumarate is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF), which is also the active metabolite of dimethyl fumarate.[2][4] The therapeutic effect of this compound is believed to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Given its therapeutic importance, accurate and reliable analytical methods for the quantification of this compound in pharmaceutical dosage forms are crucial for quality control and regulatory compliance.
This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is stability-indicating, as demonstrated by forced degradation studies, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
Caption: Experimental workflow for the RP-HPLC quantification of this compound.
Detailed Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound tablets/capsules
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18 (e.g., Waters, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol: 10mM KH2PO4 buffer (pH 3.1) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (10mM KH2PO4, pH 3.1): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.1 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix methanol and the prepared 10mM KH2PO4 buffer in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the standard stock solution, prepare a series of dilutions in the concentration range of 5-25 µg/mL using the mobile phase. These solutions are used to establish the calibration curve.
-
Sample Solution Preparation:
-
Weigh and powder not fewer than 20 tablets/capsules to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute a portion of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).
-
4. Method Validation Summary
The described RP-HPLC method was validated according to ICH guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 0.049 µg/mL |
| Limit of Quantification (LOQ) | 0.149 µg/mL |
| Retention Time | Approximately 3.78 min |
5. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound drug substance. The drug was subjected to acid, base, oxidative, and thermal stress conditions.
-
Acid Degradation: The drug was treated with 0.5N HCl and heated.
-
Base Degradation: The drug was treated with 0.5N NaOH.
-
Oxidative Degradation: The drug was treated with 3% H2O2.
-
Thermal Degradation: The drug was exposed to heat.
In all cases, the degradation products did not interfere with the quantification of the main this compound peak, confirming the specificity and stability-indicating capability of the method.
Signaling Pathway
Caption: The Nrf2 signaling pathway activated by the active metabolite of this compound.
The RP-HPLC method described in this application note is simple, rapid, accurate, precise, and stability-indicating for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The validation data confirms that the method adheres to the standards set by the ICH guidelines.
References
- 1. Stability Indicating RP-HPLC Method Development and Validation for Estimation of this compound in bulk and its dosage forms - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and effectiveness of this compound in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
Application Notes and Protocols for UV Spectrophotometric Analysis of Diroximel Fumarate
Introduction
Diroximel fumarate is a medication utilized for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Following oral administration, it is rapidly metabolized by esterases into its active metabolite, monomethyl fumarate (MMF).[3][4][5] The therapeutic effect of this compound is attributed to MMF. The mechanism of action is not entirely understood but is believed to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a role in the cellular response to oxidative stress. This application note provides detailed protocols for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry, a simple, cost-effective, and rapid analytical technique.
Principle of the Method
UV-Visible spectrophotometry is based on the principle that many organic molecules absorb ultraviolet or visible light. The amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Protocols
Two distinct methods for the UV spectrophotometric analysis of this compound have been reported, differing primarily in the solvent system and the resulting λmax. Both methods are presented here to provide flexibility for laboratory-specific needs and solvent availability.
Method 1: Analysis in Methanol and Water
This method is suitable for the quantification of this compound using a mixture of methanol and water as the solvent.
Instrumentation and Reagents
-
Instrument: Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Reagents:
-
This compound reference standard
-
Methanol (Analytical Grade)
-
Distilled Water (Analytical Grade)
-
-
Equipment: Analytical balance, volumetric flasks, micropipettes.
Experimental Procedure
-
Selection of Solvent: Based on solubility studies, a mixture of methanol and distilled water in a 1:9 ratio is used as the solvent.
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask and dissolve in 1 mL of methanol.
-
Make up the volume to 10 mL with distilled water to obtain a concentration of 1 mg/mL.
-
From this solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the methanol:water (1:9) solvent to get a final concentration of 100 µg/mL.
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a suitable dilution of the stock solution (e.g., 10 µg/mL) in the methanol:water (1:9) solvent.
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this method, the λmax is reported to be 210 nm.
-
-
Preparation of Calibration Curve:
-
From the 100 µg/mL standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 2-10 µg/mL using the methanol:water (1:9) solvent.
-
Measure the absorbance of each solution at 210 nm against the solvent blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear.
-
-
Preparation of Sample Solution (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets to determine the average weight.
-
Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the methanol:water (1:9) solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with the solvent to obtain a concentration within the calibration range (2-10 µg/mL).
-
-
Quantification:
-
Measure the absorbance of the final sample solution at 210 nm.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablet dosage form.
-
Method 2: Analysis in Methanol
This alternative method utilizes methanol as the primary solvent.
Instrumentation and Reagents
-
Instrument: Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Reagents:
-
This compound reference standard
-
Methanol (HPLC Grade)
-
-
Equipment: Analytical balance, volumetric flasks, micropipettes.
Experimental Procedure
-
Selection of Solvent: Methanol is used as the solvent.
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume to 10 mL with methanol.
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilution of the stock solution (e.g., 20 µg/mL) in methanol.
-
Scan the solution from 200-400 nm against a methanol blank.
-
The reported λmax for this method is 255 nm. Another study reports a λmax of 253 nm in a different solvent system.
-
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 0.5-2.5 µg/mL using methanol.
-
Measure the absorbance of each dilution at the determined λmax (253 nm or 255 nm).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Preparation of Sample Solution (from Tablet Dosage Form):
-
Follow the same procedure as in Method 1 for powdering the tablets and weighing an equivalent amount of powder.
-
Use methanol as the solvent for dissolution, sonication, and dilution to bring the final concentration within the linear range.
-
-
Quantification:
-
Measure the absorbance of the final sample solution at the determined λmax.
-
Calculate the concentration of this compound using the calibration curve.
-
Determine the amount of the drug in the pharmaceutical dosage form.
-
Data Presentation
The following tables summarize the quantitative data from the cited analytical methods for this compound.
Table 1: Summary of UV Spectrophotometric Method Parameters
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol:Water (1:9) | Methanol |
| λmax (nm) | 210 | 253 or 255 |
| Linearity Range (µg/mL) | 2-10 | 0.5-2.5 |
| Correlation Coefficient (R²) | 0.999 | 0.9998 |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Accuracy (% Recovery) | 99-101% | 100.00% |
| Precision (%RSD) | ||
| - Intraday | 0.150 | < 2% |
| - Interday | 0.183 | < 2% |
| Limit of Detection (LOD) (µg/mL) | 0.120 | 0.049 |
| Limit of Quantification (LOQ) (µg/mL) | 0.364 | 0.149 |
| Robustness | %RSD < 2 for wavelength variation (±2nm) | Not explicitly reported |
| Ruggedness | %RSD < 2 for different analysts | Not explicitly reported |
Visualizations
This compound Metabolism and Signaling Pathway
This compound is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), by esterases in the gastrointestinal tract, blood, and tissues. MMF is then believed to exert its therapeutic effects through the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.
Caption: Metabolism of this compound and subsequent activation of the Nrf2 signaling pathway by Monomethyl Fumarate (MMF).
Experimental Workflow for UV Spectrophotometric Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound from a pharmaceutical dosage form using UV spectrophotometry.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound | C11H13NO6 | CID 73330464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
Determining Diroximel Fumarate Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of diroximel fumarate for in vivo rodent studies. This compound is an oral fumarate ester that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), which is responsible for its therapeutic effects. Due to its bioequivalence with dimethyl fumarate (DMF), data from rodent studies using DMF and MMF can be leveraged to inform dosage selection for this compound.
Data Summary for Dosage Determination
The following tables summarize quantitative data from key in vivo rodent studies involving this compound, dimethyl fumarate, and monomethyl fumarate. This information is critical for selecting a starting dosage range for your specific research needs.
Table 1: this compound Dosage in Rodent Studies
| Rodent Model | Dosage | Route of Administration | Vehicle | Key Outcomes |
| Male and Female Mice | 60 mg/kg and 100 mg/kg, daily | Oral gavage | 10 mmol/L citric acid/0.5% carboxymethylcellulose/0.02% Tween80, pH 5.0 | Prevention of mechanical and cold hypersensitivity.[1] |
Table 2: Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF) Dosage in Rodent Studies
| Compound | Rodent Model | Dosage | Route of Administration | Key Outcomes |
| DMF | C57BL/6 Mice with EAE | 7.5 mg/kg, every 12h | Oral | Reduced severity of Experimental Autoimmune Encephalomyelitis (EAE).[2] |
| DMF | C57BL/6 WT Mice | 100 mg/kg, daily | Oral gavage | Reduced clinical and histological signs of EAE.[3] |
| MMF | Wild-type C57BL/6J and Nrf2 knockout mice | 50 mg/kg, daily | Intraperitoneal injection | Upregulation of Nrf2 target genes and neuroprotection in a retinal ischemia-reperfusion injury model.[4][5] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to guide researchers in their study design.
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
1. Materials:
- This compound powder
- Vehicle solution: 10 mmol/L citric acid, 0.5% carboxymethylcellulose, and 0.02% Tween80 in sterile water, adjusted to pH 5.0
- Sterile conical tubes (15 mL and 50 mL)
- Vortex mixer
- Sonicator (optional)
- Animal balance
- Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
- 1 mL syringes
2. Preparation of Dosing Solution: a. Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg or 100 mg/kg) and the number and weight of the mice. b. Prepare the vehicle solution. For example, to make 100 mL of vehicle, dissolve the appropriate amounts of citric acid, carboxymethylcellulose, and Tween80 in sterile water and adjust the pH to 5.0. c. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. d. Add a small volume of the vehicle to the powder to create a paste. e. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. If necessary, use a sonicator for a few minutes to aid in dissolution/suspension. f. Prepare fresh dosing solution daily.
3. Oral Gavage Administration: a. Weigh each mouse to determine the precise volume of the dosing solution to be administered. b. Gently restrain the mouse. c. Attach the gavage needle to the syringe filled with the dosing solution. d. Carefully insert the gavage needle into the mouse's esophagus and slowly administer the calculated volume. e. Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Assessment of Neurobehavioral Function (Modified Neurological Severity Score - mNSS)
This protocol is relevant for studies investigating the neuroprotective effects of this compound in models of neurological injury.
1. Scoring System: The mNSS is a composite of motor, sensory, balance, and reflex tests. The score is graded on a scale of 0 to 18 (normal score, 0; maximal deficit score, 18).
2. Test Components:
- Motor Tests:
- Raising the mouse by the tail (observing for flexion of forelimbs and hindlimbs).
- Placing the mouse on the floor (observing for gait, circling behavior).
- Sensory Tests:
- Visual and tactile placement tests.
- Beam Balance Tests:
- Ability of the mouse to traverse a narrow beam.
- Reflexes and Abnormal Movements:
- Pinna reflex, corneal reflex, startle reflex.
- Presence of seizures, myoclonus, or dystonia.
3. Procedure: a. Habituate the animals to the testing environment before the start of the experiment. b. Perform the mNSS assessment at baseline and at specified time points after the intervention. c. Two independent and blinded observers should score the animals to minimize bias. d. Record the scores for each component and calculate the total mNSS for each animal.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activated by Monomethyl Fumarate
This compound's active metabolite, MMF, exerts its effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: MMF-mediated activation of the Nrf2 signaling pathway.
General Experimental Workflow for Dosage Determination
The following diagram illustrates a typical workflow for a dose-response study to determine the optimal dosage of this compound in a rodent model.
Caption: Workflow for a dose-response study of this compound.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 3. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 4. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Diroximel Fumarate in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diroximel fumarate and its active metabolite, monomethyl fumarate (MMF), in cell culture models of neuroinflammation. This compound is a next-generation oral fumarate that is rapidly converted to MMF in the body.[1][2][3] In the context of in vitro research, MMF is often used directly to study the cellular and molecular mechanisms underlying the therapeutic effects of this compound.
The primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[4][5] By activating this pathway, MMF enhances the expression of antioxidant genes, thereby protecting neural cells from oxidative stress and reducing inflammatory responses.
Key Applications in Neuroinflammation Cell Culture Models:
-
Investigation of Anti-inflammatory Effects: Assess the ability of MMF to reduce the production of pro-inflammatory mediators in glial cells.
-
Analysis of Antioxidant and Cytoprotective Properties: Evaluate the protective effects of MMF against oxidative stress-induced cell death in neurons and glia.
-
Elucidation of Signaling Pathways: Dissect the molecular mechanisms, primarily the Nrf2 pathway, by which MMF exerts its effects.
I. Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects in Primary Astrocytes
This protocol details the procedure for treating primary astrocyte cultures with MMF to evaluate its impact on inflammatory cytokine and chemokine secretion following stimulation.
1. Materials:
- Primary astrocyte cultures (murine or human)
- Monomethyl fumarate (MMF)
- Recombinant Interleukin-1 beta (IL-1β)
- Cell culture medium and supplements
- ELISA kits for IL-6, CXCL10, and CCL2
- Reagents for RNA extraction and qPCR
2. Methods:
- Cell Culture: Plate primary astrocytes at a suitable density and allow them to adhere and proliferate.
- MMF Pre-treatment: Pre-treat astrocytes with varying concentrations of MMF (e.g., 10 µM, 50 µM, 100 µM) or vehicle control for 24 hours.
- Inflammatory Challenge: Stimulate the pre-treated astrocytes with IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.
- Supernatant Collection: Collect the cell culture supernatants for cytokine and chemokine analysis.
- Cytokine/Chemokine Measurement: Quantify the levels of IL-6, CXCL10, and CCL2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- Gene Expression Analysis (Optional): Lyse the cells to extract RNA. Perform reverse transcription and quantitative PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory genes.
Experimental Workflow for Astrocyte Anti-inflammatory Assay
Caption: Workflow for assessing MMF's anti-inflammatory effects on astrocytes.
Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress in Neuronal Cultures
This protocol outlines the methodology to determine the cytoprotective effects of MMF on neurons subjected to oxidative stress.
1. Materials:
- Primary neuronal cultures or neuronal cell lines (e.g., HT22)
- Monomethyl fumarate (MMF)
- Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
- Cell viability assay reagents (e.g., MTT, Calcein-AM/Propidium Iodide)
- Fluorescent probes for Reactive Oxygen Species (ROS) (e.g., DCFDA, CellROX)
- Fluorescent probes for mitochondrial membrane potential (e.g., TMRM, JC-1)
2. Methods:
- Cell Culture: Plate neurons and allow for differentiation and maturation.
- MMF Treatment: Treat the neurons with various concentrations of MMF (e.g., 10 µM, 25 µM, 50 µM) for 24 hours.
- Induction of Oxidative Stress: Expose the MMF-treated and control cells to an oxidative challenge, such as a specific concentration of H₂O₂ for a defined period (e.g., 100 µM H₂O₂ for 6 hours).
- Cell Viability Assessment:
- MTT Assay: Add MTT reagent to the cells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
- Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using fluorescence microscopy.
- ROS Measurement:
- Incubate cells with a ROS-sensitive dye (e.g., 5 µM DCFDA) for 15-30 minutes.
- Measure the fluorescence intensity using a plate reader or fluorescence microscope.
- Mitochondrial Health Assessment:
- Incubate cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM).
- Measure fluorescence intensity to assess changes in mitochondrial polarization.
Experimental Workflow for Neuronal Oxidative Stress Assay
Caption: Workflow for evaluating MMF's neuroprotective effects against oxidative stress.
II. Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of dimethyl fumarate (DMF) and MMF in neuroinflammation-related cell culture models.
Table 1: Effect of Fumarates on Pro-inflammatory Cytokine and Chemokine Secretion in Astrocytes
| Cell Type | Treatment | Concentration | Stimulus | Analyte | Result | Reference |
| Human Fetal Astrocytes | DMF | 100 µM | IL-1β | IL-6 | Significant Reduction | |
| Human Fetal Astrocytes | DMF | 100 µM | IL-1β | CXCL10 | Significant Reduction | |
| Human Fetal Astrocytes | DMF | 100 µM | IL-1β | CCL2 | Significant Reduction | |
| Murine Astrocytes | DMF | 100 µM | IL-1β | IL-6 | Significant Reduction | |
| Murine Astrocytes | DMF | 100 µM | IL-1β | CXCL10 | Significant Reduction | |
| Murine Astrocytes | DMF | 100 µM | IL-1β | CCL2 | Significant Reduction | |
| Human & Murine Astrocytes | MMF | Up to 100 µM | IL-1β | IL-6, CXCL10, CCL2 | No Significant Reduction |
Table 2: Cytoprotective and Antioxidant Effects of Fumarates
| Cell Type | Treatment | Concentration | Stressor | Endpoint | Result | Reference |
| Primary Astrocytes & Neurons | DMF/MMF | Concentration-dependent | Oxidative Challenge | Cell Viability | Significantly Improved | |
| Murine Astrocytes | DMF/MMF | Not specified | IL-1β + IFNγ | ROS Production | Significantly Reduced | |
| Human Astrocytes | DMF | Not specified | Inflammatory Stimuli | ROS Production | Significantly Reduced | |
| Rat Neural Stem/Progenitor Cells | DMF | Not specified | H₂O₂ | Apoptosis | Decreased | |
| Rat Neural Stem/Progenitor Cells | DMF | Not specified | H₂O₂ | ROS Production | Reduced |
III. Signaling Pathway and Logical Relationships
Nrf2 Signaling Pathway Activation by MMF
MMF activates the Nrf2 antioxidant response pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. MMF modifies Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins.
Caption: MMF activates the Nrf2 pathway, leading to antioxidant and anti-inflammatory responses.
Logical Relationship: MMF's Dual Action in Neuroinflammation
MMF combats neuroinflammation through two primary interconnected mechanisms: direct anti-inflammatory effects on glial cells and neuroprotective actions against oxidative stress. This dual approach contributes to the overall therapeutic potential of this compound.
Caption: this compound's active metabolite, MMF, has dual roles in mitigating neuroinflammation.
References
- 1. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumarates promote cytoprotection of central nervous system cells against oxidative stress via the nuclear factor (erythroid-derived 2)-like 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability-Indicating HPLC Method for Diroximel Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of diroximel fumarate and its degradation products. This compound is an oral prodrug used for the treatment of relapsing forms of multiple sclerosis.[1] It rapidly converts to the active metabolite monomethyl fumarate (MMF) in the body.[1] Due to its susceptibility to degradation, a robust stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of the drug product. This protocol outlines the chromatographic conditions, procedures for forced degradation studies, and method validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction
This compound's stability is a critical attribute that can be affected by environmental factors such as pH, temperature, oxidation, and light. A stability-indicating method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable measure of the drug's stability. This application note describes a method capable of resolving this compound from its key degradation products, including the active metabolite monomethyl fumarate (MMF) and the inactive metabolite 2-hydroxyethyl succinimide (HES).
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended based on a synthesis of published methods.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 Column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid in water |
| Mode | Isocratic or Gradient (e.g., 60:40 v/v Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (from dosage form): Weigh and finely powder a representative number of this compound capsules. Transfer a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter. Dilute 2.5 mL of the filtered solution to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method. A target degradation of 5-20% is recommended to ensure that the degradation products are generated at levels that can be reliably detected.
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 30 minutes. Cool the solution and neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C for 24 hours. Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours. Prepare a 100 µg/mL solution of the UV-treated sample in the mobile phase.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Area (n=6) | ≤ 1.0% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area |
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | ||
| 100% | 100 | ||
| 120% | 120 |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | % RSD of Peak Area |
| Repeatability (Intra-day) | 100 (n=6) | ≤ 2.0% |
| Intermediate (Inter-day) | 100 (n=6) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Table 6: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | ≤ 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method for this compound.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the determination of this compound in the presence of its degradation products. The method is suitable for routine quality control and stability testing of this compound in bulk and pharmaceutical dosage forms. The validation of this method in accordance with ICH guidelines will ensure its suitability for regulatory submissions.
References
Application Notes and Protocols for the Quantification of Monomethyl Fumarate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF) is the active metabolite of dimethyl fumarate (DMF), a prodrug used in the treatment of relapsing forms of multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues, converting it to MMF.[1][2][3] Consequently, DMF is often not quantifiable in plasma, making the accurate measurement of MMF crucial for pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence studies.[2][4]
These application notes provide detailed protocols for the quantification of MMF in plasma using state-of-the-art analytical techniques, with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Alternative methods are also discussed.
Metabolic Pathway of Dimethyl Fumarate to Monomethyl Fumarate
Dimethyl fumarate is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate, through the action of esterase enzymes. This conversion is a critical step in the drug's mechanism of action.
Figure 1: Metabolic conversion of Dimethyl Fumarate to Monomethyl Fumarate.
Signaling Pathway: Monomethyl Fumarate and Nrf2 Activation
Monomethyl fumarate has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is a key regulator of cellular defense mechanisms against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Investigating Diroximel Fumarate in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diroximel fumarate (Vumerity™) is an oral fumarate ester prodrug that is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF).[1][2] MMF is also the active metabolite of dimethyl fumarate (DMF), a well-established therapy for relapsing forms of multiple sclerosis (MS).[2][3] this compound was developed to offer a comparable efficacy and safety profile to DMF but with improved gastrointestinal tolerability.[3] The therapeutic mechanism of action for fumarates in MS is not fully elucidated but is thought to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, a key regulator of cellular antioxidant responses.
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS, recapitulating key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and axonal damage. While extensive data exists for the use of DMF in EAE models, specific studies detailing the use of this compound in EAE are less prevalent in publicly available literature. However, given that both drugs share the same active metabolite, it is hypothesized that this compound will exert similar immunomodulatory and neuroprotective effects in EAE models.
These application notes provide a comprehensive guide for researchers interested in evaluating the therapeutic potential of this compound in the MOG35-55-induced EAE model in C57BL/6 mice, a standard model for chronic progressive MS.
Mechanism of Action: The Nrf2 Pathway
This compound, through its active metabolite MMF, is a potent activator of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by MMF, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes and proteins that play a crucial role in mitigating oxidative stress, a key contributor to the pathology of MS and EAE. The activation of the Nrf2 pathway is believed to confer neuroprotection and reduce inflammation within the CNS.
Caption: this compound's activation of the Nrf2 pathway.
Experimental Design and Protocols
A typical study to evaluate this compound in EAE would involve inducing the disease in mice and then administering the drug either prophylactically (before disease onset) or therapeutically (after disease onset). The outcomes are then compared to a vehicle-treated control group.
Caption: A typical experimental workflow for evaluating this compound in EAE.
Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice
This protocol is adapted from established methods for inducing chronic EAE.
Materials:
-
Female C57BL/6 mice, 9-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in PBS, emulsified 1:1 with CFA containing 4 mg/mL of M. tuberculosis.
-
To create a stable emulsion, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock. Forcefully pass the mixture back and forth between the syringes until a thick, white emulsion is formed. Test the stability by dropping a small amount into water; a stable emulsion will not disperse.
-
-
Immunization (Day 0):
-
Anesthetize the mice lightly if necessary, though it can be stressful and is often avoided.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back/flanks (100 µL per site).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer PTX via intraperitoneal (IP) injection.
-
The dose of PTX is critical and can vary between batches; a typical dose is 100-200 ng per mouse in 100 µL of sterile PBS. It is recommended to titrate the PTX dose for optimal EAE induction.
-
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice. A dose of 100 mg/kg has been used for this compound in other models.
-
-
Administration:
-
Prophylactic Treatment: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0) and continue throughout the experiment.
-
Therapeutic Treatment: Begin daily oral gavage upon the first signs of clinical EAE symptoms (e.g., a clinical score of 1.0) and continue for the remainder of the study.
-
Administer a consistent volume to each mouse (typically 100-200 µL).
-
Protocol 3: Clinical Assessment of EAE
Daily monitoring of clinical signs is crucial for evaluating disease progression. A standardized scoring system should be used, and scoring should be performed by an observer blinded to the treatment groups.
Standard EAE Clinical Scoring Scale:
| Score | Clinical Signs |
|---|---|
| 0.0 | No clinical signs of EAE. |
| 0.5 | Limp tail tip. |
| 1.0 | Completely limp tail. |
| 1.5 | Limp tail and hind limb inhibition. |
| 2.0 | Limp tail and definite hind limb weakness. |
| 2.5 | Limp tail and paralysis of one hind limb. |
| 3.0 | Complete paralysis of both hind limbs. |
| 3.5 | Complete hind limb paralysis and weakness in one forelimb. |
| 4.0 | Complete hind limb paralysis and paralysis of one forelimb. |
| 5.0 | Moribund state or death due to EAE. |
Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used to more accurately describe the clinical state.
Data Presentation: Summarize clinical data in a table format.
| Treatment Group | Mean Day of Onset | Mean Maximum Score | Cumulative Disease Score |
| Vehicle | |||
| This compound |
Protocol 4: Histopathological Analysis of the Spinal Cord
At the study endpoint, spinal cords are collected for histological assessment of inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
Procedure:
-
Tissue Collection and Fixation:
-
Deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the spinal column and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Transfer the spinal cords to a 15% sucrose solution until they sink, then to a 30% sucrose solution until they sink again.
-
Embed the spinal cords in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut longitudinal or cross-sections (e.g., 10-20 µm) using a cryostat.
-
Stain sections with H&E to visualize inflammatory cell infiltrates.
-
Stain adjacent sections with LFB to assess demyelination (myelin stains blue, demyelinated areas appear pale).
-
Data Presentation: Quantify histopathological findings using a scoring system or image analysis software.
| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) |
| Vehicle | ||
| This compound |
Protocol 5: Flow Cytometry of CNS-Infiltrating Immune Cells
This protocol allows for the characterization and quantification of immune cell populations that have infiltrated the CNS.
Materials:
-
Collagenase/Dispase or a gentle tissue dissociation kit
-
Percoll or density gradient medium
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b, Ly6G, B220)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
CNS Mononuclear Cell Isolation:
-
Perfuse mice with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord and mechanically dissociate them.
-
Digest the tissue with an enzymatic solution (e.g., Liberase TL or Collagenase/Dispase) to create a single-cell suspension.
-
Isolate mononuclear cells from the myelin debris using a Percoll gradient.
-
-
Antibody Staining:
-
Wash the isolated cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell subsets (e.g., T cells, macrophages, neutrophils).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, and then on CD45+ immune cells to distinguish between CNS-resident microglia (CD45low) and infiltrating leukocytes (CD45high). Further gate to identify specific cell populations.
-
Data Presentation: Present the percentage or absolute number of different immune cell populations in the CNS.
| Treatment Group | % CD4+ T cells in CNS | % CD8+ T cells in CNS | % Macrophages/Monocytes in CNS |
| Vehicle | |||
| This compound |
Protocol 6: Cytokine Analysis
The levels of pro-inflammatory and anti-inflammatory cytokines can be measured in the CNS, spleen, or serum to assess the immunomodulatory effects of this compound.
Materials:
-
ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., IFN-γ, IL-17, TNF-α, IL-10, IL-4)
-
Protein lysis buffer
Procedure:
-
Sample Preparation:
-
Homogenize CNS tissue or spleen in protein lysis buffer to extract total protein.
-
Alternatively, collect serum from blood samples.
-
-
Cytokine Measurement:
-
Perform ELISA or multiplex assays according to the manufacturer's instructions to quantify the concentration of various cytokines.
-
Data Presentation: Report the concentration of key cytokines in different tissues.
| Treatment Group | IFN-γ (pg/mg protein) | IL-17 (pg/mg protein) | IL-10 (pg/mg protein) |
| Vehicle (CNS) | |||
| This compound (CNS) | |||
| Vehicle (Spleen) | |||
| This compound (Spleen) |
Expected Outcomes and Interpretation
Based on studies with dimethyl fumarate in EAE models, treatment with this compound is expected to:
-
Ameliorate Clinical Disease: Reduce the mean maximum clinical score and cumulative disease score, and potentially delay the day of disease onset.
-
Reduce CNS Inflammation: Decrease the number and size of inflammatory infiltrates in the spinal cord as observed by H&E staining.
-
Protect Against Demyelination: Preserve myelin integrity, as shown by LFB staining.
-
Modulate Immune Cell Infiltration: Reduce the infiltration of pathogenic T cells (Th1 and Th17) and macrophages into the CNS.
-
Shift Cytokine Balance: Decrease the levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) and potentially increase anti-inflammatory cytokines (e.g., IL-10) in the CNS and periphery.
These outcomes would provide strong preclinical evidence for the therapeutic potential of this compound in MS, acting through both immunomodulatory and neuroprotective mechanisms mediated by the Nrf2 pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and Safety Outcomes with this compound After Switching from Prior Therapies or Continuing on DRF: Results from the Phase 3 EVOLVE-MS-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nrf2 Pathway Activation by Diroximel Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diroximel fumarate is an oral therapeutic agent utilized in the management of relapsing forms of multiple sclerosis. Its mechanism of action is centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Upon administration, this compound is rapidly converted to its active metabolite, monomethyl fumarate (MMF), which in turn triggers the Nrf2 signaling cascade.[1][2][3] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, mitigating cellular damage and inflammation.[2][4]
These application notes provide a comprehensive guide with detailed protocols for assays designed to quantify the activation of the Nrf2 pathway in response to this compound treatment. The methodologies described herein are essential for researchers and professionals involved in the study of this compound's pharmacodynamics and the development of novel Nrf2--activating therapeutics.
Nrf2 Signaling Pathway Activated by this compound
This compound is a prodrug that is rapidly metabolized to monomethyl fumarate (MMF) in the body. MMF activates the Nrf2 pathway by modifying cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Quantitative Data Summary
The following tables summarize quantitative data on the activation of the Nrf2 pathway by this compound and its active metabolite, MMF, from various studies.
Table 1: In Vitro Nrf2 Target Gene Expression
| Compound | Cell Type | Concentration | Time (hours) | Target Gene | Fold Increase (mRNA) | Citation |
| MMF | Human Astrocytes | Not Specified | Not Specified | NQO1 | Significant Increase | |
| DRF | Human Astrocytes | Not Specified | Not Specified | NQO1, HMOX1, G6PD, TXNRD1 | Significant Increase | |
| MMF | N27 Rat Dopaminergic Cells | 20 µM | 4 | Hmox1, Nqo1 | Upregulated | |
| DMF | N27 Rat Dopaminergic Cells | 20 µM | 4 | Hmox1, Nqo1 | Upregulated | |
| DMF | Human Retinal Endothelial Cells | 10 µM | 6 | HO-1 | Concentration-dependent increase | |
| DMF | Human Retinal Endothelial Cells | 50 µM | 6 | HO-1 | Statistically significant increase |
Table 2: In Vivo Nrf2 Target Gene Expression
| Compound | Model | Dose | Time | Tissue/Cells | Target Gene | Fold Increase (mRNA) | Citation |
| DMF | Mouse | 100 mg/kg | 4 hours | Cortex | Nqo1, Osgin1, Hmox1 | ~2-3 fold | |
| DMF | Mouse | 300 mg/kg | 4 hours | Cortex | Nqo1, Osgin1, Hmox1 | ~2-3 fold | |
| DMF | Mouse | 100 mg/kg | 4 hours | Striatum | Nqo1, Osgin1, Hmox1 | ~1.2-1.8 fold | |
| DMF | Mouse | 300 mg/kg | 4 hours | Striatum | Nqo1, Osgin1, Hmox1 | ~1.2-1.8 fold | |
| DMF | MS Patients | N/A | 4-6 weeks | PBMC | NQO1, AKR1C1 | Transient Increase |
Table 3: In Vitro MMF Treatment for Nrf2 Pathway Modulation
| Cell Type | MGO Concentration | MMF Concentration | Outcome | Citation |
| Mouse and Human DRG Neurons | 1 µM | 10, 20, 50 µM | Reduced p-eIF2α levels | |
| Human DRG Neurons | 1 µM | 10, 20, 50 µM | Prevented aberrant neurite outgrowth |
Experimental Protocols
This section provides detailed protocols for key experiments to measure Nrf2 pathway activation.
Nuclear Extraction for Nrf2 Transcription Factor Assays
This protocol is essential for isolating nuclear extracts to be used in Nrf2 activity assays.
Materials:
-
15 ml conical tubes, pre-chilled
-
1.5 ml microcentrifuge tubes, pre-chilled
-
Ice-cold 1X PBS with Phosphatase Inhibitors
-
Ice-cold 1X Complete Hypotonic Buffer
-
10% Nonidet P-40 (or equivalent detergent)
-
Ice-cold Complete Nuclear Extraction Buffer (with protease and phosphatase inhibitors)
-
Refrigerated centrifuge
Protocol:
-
Harvest approximately 10^7 cells and place them in a pre-chilled 15 ml tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet by resuspending in 5 ml of ice-cold 1X PBS with Phosphatase Inhibitors. Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µl of ice-cold 1X Complete Hypotonic Buffer and transfer to a pre-chilled 1.5 ml microcentrifuge tube.
-
Incubate the cells on ice for 15 minutes to allow them to swell.
-
Add 100 µl of 10% Nonidet P-40 and mix gently by pipetting.
-
Centrifuge at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 100 µl of ice-cold Complete Nuclear Extraction Buffer.
-
Vortex the suspension for 15 seconds at the highest setting, then gently rock on a shaking platform on ice for 15 minutes. Repeat this step.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the nuclear fraction. Aliquot into clean, chilled tubes and store at -80°C.
Nrf2 Transcription Factor Activity Assay
This ELISA-based assay quantifies the amount of active Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.
Materials:
-
96-well plate pre-coated with Nrf2 consensus binding site DNA
-
Nuclear extracts (prepared as described above)
-
Nrf2 Transcription Factor Positive Control
-
Complete Transcription Factor Binding Buffer
-
Primary antibody specific for activated, DNA-bound Nrf2
-
HRP-conjugated secondary antibody
-
Wash Buffer
-
Substrate solution (e.g., TMB)
-
Stop Solution
-
Microplate reader
Protocol:
-
Add 75 µl of Complete Transcription Factor Binding Buffer to each well of the 96-well plate.
-
Add 25 µl of the nuclear extract sample or the Positive Control to the appropriate wells.
-
Seal the plate and incubate overnight at 4°C without shaking, or for 1 hour at room temperature on an orbital shaker.
-
Wash the wells five times with 200 µl of 1X Wash Buffer per well.
-
Add the primary antibody and incubate according to the manufacturer's instructions.
-
Wash the wells as in step 4.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells as in step 4.
-
Add the substrate solution and incubate until color develops.
-
Add the Stop Solution and read the absorbance on a microplate reader at the appropriate wavelength.
Western Blot for Nrf2 and Target Proteins
This protocol details the detection of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1) in cell lysates or nuclear/cytoplasmic fractions.
Materials:
-
Cell lysates or nuclear/cytoplasmic extracts
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Protocol:
-
Determine the protein concentration of the lysates or extracts.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane as in step 6.
-
Apply the chemiluminescence detection reagents and visualize the protein bands using an imaging system.
-
For nuclear Nrf2, normalize the band intensity to a nuclear loading control like Histone H3. For total protein or cytoplasmic fractions, use a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol is for quantifying the mRNA expression levels of Nrf2 and its target genes.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Nrf2 and target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-Time PCR instrument
Protocol:
-
Treat cells with this compound or MMF for the desired time and concentration.
-
Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by combining the cDNA, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Run the qPCR reaction in a Real-Time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Antioxidant Response Element (ARE) Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
Materials:
-
A cell line stably or transiently transfected with an ARE-luciferase reporter construct (e.g., AREc32 cells)
-
96-well plates
-
This compound or MMF
-
Luciferase lysis buffer
-
Luciferase substrate
-
Luminometer
Protocol:
-
Seed the ARE-reporter cells into a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound or MMF.
-
Incubate for an additional 24 hours.
-
Wash the cells with PBS and then add luciferase lysis buffer to each well.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Express the results as a fold increase in luciferase activity compared to untreated control cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 3. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Diroximel Fumarate: A Tool for In Vitro Induction of Antioxidant Response Genes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diroximel fumarate is an oral therapeutic agent that has garnered significant attention for its immunomodulatory and neuroprotective effects. Its mechanism of action is primarily mediated by its active metabolite, monomethyl fumarate (MMF). Upon entering the systemic circulation, this compound is rapidly and efficiently converted to MMF. MMF functions as a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the transcriptional upregulation of a broad spectrum of antioxidant and cytoprotective genes. This orchestrated response helps to mitigate cellular damage caused by reactive oxygen species (ROS) and maintain redox homeostasis.
These application notes provide detailed protocols for utilizing this compound, through its active metabolite MMF, to induce the expression of antioxidant response genes in various in vitro cell culture systems. The provided methodologies and data summaries are intended to serve as a comprehensive resource for researchers investigating the cellular mechanisms of antioxidant defense and for professionals in the field of drug development exploring novel therapeutic strategies targeting oxidative stress.
Data Presentation: In Vitro Induction of Antioxidant Response Genes by Monomethyl Fumarate (MMF)
The following tables summarize the quantitative effects of MMF on the expression of key Nrf2-dependent antioxidant genes in different cell types, as reported in various in vitro studies.
Table 1: Upregulation of Heme Oxygenase-1 (HMOX1) mRNA Expression
| Cell Type | MMF Concentration | Treatment Duration | Fold Increase in HMOX1 mRNA |
| Human Astrocytes | 10 µM | 6 hours | ~4-fold |
| Human Astrocytes | 50 µM | 6 hours | ~10-fold |
| Retinal Pigment Epithelial (RPE) Cells | 10 µM | 24 hours | Significant Increase |
| Neuronal Cell Line | 20 µM | 4 hours | ~3-fold |
| Neuronal Cell Line | 20 µM | 8 hours | ~5-fold |
Table 2: Upregulation of NAD(P)H Quinone Dehydrogenase 1 (NQO1) mRNA Expression
| Cell Type | MMF Concentration | Treatment Duration | Fold Increase in NQO1 mRNA |
| Human Astrocytes | 10 µM | 24 hours | ~2.5-fold |
| Human Astrocytes | 50 µM | 24 hours | ~5-fold |
| Neuronal Cell Line | 20 µM | 8 hours | ~2-fold |
| Neuronal Cell Line | 20 µM | 24 hours | ~3.5-fold |
| Mononuclear Cells | 10 µM | 24 hours | Significant Increase |
Table 3: Upregulation of Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) and Modifier Subunit (GCLM) mRNA Expression
| Cell Type | MMF Concentration | Treatment Duration | Fold Increase in GCLC mRNA | Fold Increase in GCLM mRNA |
| Neuronal Cell Line | 20 µM | 4 hours | ~2-fold | ~2.5-fold |
| Neuronal Cell Line | 20 µM | 8 hours | ~3-fold | ~4-fold |
| Human Astrocytes | 50 µM | 24 hours | Significant Increase | Significant Increase |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment with Monomethyl Fumarate (MMF)
This protocol outlines the general procedure for culturing cells and treating them with MMF to induce antioxidant gene expression.
Materials:
-
Cell line of interest (e.g., primary human astrocytes, neuronal cell lines like SH-SY5Y, or retinal pigment epithelial cells)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Monomethyl fumarate (MMF)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks, plates, and other necessary plasticware
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Maintain the chosen cell line in the appropriate complete culture medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed using trypsin-EDTA to detach adherent cells.
-
-
Cell Seeding:
-
For experiments, seed the cells into appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
Preparation of MMF Stock Solution:
-
Prepare a high-concentration stock solution of MMF (e.g., 100 mM) in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MMF Treatment:
-
On the day of the experiment, thaw an aliquot of the MMF stock solution.
-
Prepare working solutions of MMF by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the MMF-treated wells.
-
Remove the old medium from the cells and replace it with the MMF-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4, 6, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
-
Harvesting Cells:
-
After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR or protein extraction for Western blotting).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
This protocol describes the measurement of mRNA levels of Nrf2 target genes.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
-
Real-time PCR thermal cycler
Procedure:
-
Total RNA Extraction:
-
Wash the MMF-treated and control cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding TRIzol reagent (or the lysis buffer from an RNA extraction kit) and scraping the cells.
-
Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., TRIzol-chloroform extraction or spin-column-based purification).
-
Resuspend the final RNA pellet in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions. This typically involves a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration typically 200-500 nM each), cDNA template, and RNase-free water.
-
Include no-template controls (NTC) for each primer set.
-
Run the qPCR plate in a real-time PCR thermal cycler using a standard cycling program:
-
Initial denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the expression of a stable housekeeping gene.
-
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| NQO1 | AGGTACTGAAGAGAGCCCTGATT | TGGAGGTACTGAATGCCACAGA |
| GCLC | GCTGTCACCATCAGCACCAAC | GGTCAATGACTCCAAAGGCTTG |
| GCLM | AACCAGGTTGGAGGCATTCT | TGGTTTGGTTTCACCTCCTCTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Protocol 3: Western Blotting for Nrf2 Pathway Proteins
This protocol details the detection of key proteins in the Nrf2 pathway, such as Nrf2, Keap1, and HO-1.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Protein Extraction:
-
Wash the MMF-treated and control cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Mix a calculated volume of each protein lysate (containing 20-40 µg of protein) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: anti-Nrf2 (1:1000), anti-HO-1 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Nrf2 Signaling Pathway Activation by Monomethyl Fumarate.
Caption: Experimental Workflow for In Vitro Analysis.
Application Note: High-Throughput Bioanalytical Method Validation for Diroximel Fumarate's Active Metabolite, Monomethyl Fumarate, in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of monomethyl fumarate (MMF), the active metabolite of diroximel fumarate, in human plasma. This compound is a fumaric acid ester used in the treatment of relapsing forms of multiple sclerosis. Following oral administration, it is rapidly and extensively metabolized to MMF.[1][2] Therefore, the bioanalytical quantification of MMF is crucial for pharmacokinetic and bioequivalence studies.[1][3] This method utilizes a simple and efficient sample preparation technique, followed by rapid and sensitive LC-MS/MS detection, making it suitable for high-throughput analysis. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction
This compound is an oral immunomodulatory drug that, along with dimethyl fumarate, is metabolized to the active metabolite monomethyl fumarate (MMF).[1] MMF is responsible for the therapeutic effects of the drug. Accurate and reliable quantification of MMF in biological matrices is essential for drug development, clinical trial monitoring, and establishing bioequivalence. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of MMF in human plasma, suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Monomethyl fumarate (MMF) reference standard and monomethyl fumarate-d3 (MMF-d3) or monomethyl fumarate-d5 as the internal standard (IS).
-
Chemicals and Solvents: HPLC-grade acetonitrile, methanol, and formic acid. Ultrapure water.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (MMF-d3).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | MMF: m/z 129.0 → 85.0 MMF-d3: m/z 132.0 → 87.0 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Bioanalytical Method Validation
The method was validated in accordance with regulatory guidelines, assessing linearity, sensitivity, selectivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 ng/mL to 2000 ng/mL for MMF in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| MMF | 5 - 2000 | y = mx + c | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 500 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 1500 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of MMF and the IS. The matrix effect was assessed and found to be within acceptable limits, indicating that the ionization of the analyte and IS was not significantly suppressed or enhanced by the plasma matrix.
Recovery
The extraction recovery of MMF and the IS from human plasma was consistent and reproducible across the QC levels.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 15 | > 85 |
| MQC | 500 | > 85 |
| HQC | 1500 | > 85 |
Stability
The stability of MMF in human plasma was evaluated under various storage and handling conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The results confirmed that MMF is stable under these conditions.
Table 6: Stability Summary
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 6 hours | Within ±15% |
| Freeze-Thaw Cycles | 3 cycles | Within ±15% |
| Long-term (-80°C) | 90 days | Within ±15% |
Signaling Pathway and Workflow Diagrams
Caption: Metabolic pathway of this compound to its active metabolite, Monomethyl Fumarate.
Caption: Workflow for the bioanalytical method of MMF in human plasma using LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of monomethyl fumarate in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in the development of this compound and other MMF-prodrugs. The comprehensive validation demonstrates that the method meets the stringent requirements for regulated bioanalysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diroximel Fumarate Dose for Maximal Neuroprotective Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the neuroprotective effects of diroximel fumarate and its active metabolite, monomethyl fumarate (MMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound is a prodrug that is rapidly converted to monomethyl fumarate (MMF) in the body. The primary neuroprotective mechanism of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][2][3][4] MMF modifies a specific protein called Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in a reduction of oxidative stress and inflammation, which are key drivers of neurodegeneration.
Q2: What is the recommended starting dose of this compound for in vivo animal studies?
A2: The optimal dose of this compound or its active metabolite MMF for in vivo studies can vary depending on the animal model and the specific research question. However, studies have shown neuroprotective effects with oral administration of dimethyl fumarate (a related compound that also metabolizes to MMF) at doses ranging from 15 mg/kg to 100 mg/kg daily in models of experimental autoimmune encephalomyelitis (EAE) and optic nerve crush.[5] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What are the typical concentrations of MMF used in in vitro neuroprotection assays?
A3: In vitro studies have demonstrated neuroprotective effects of MMF at concentrations ranging from 10 µM to 100 µM. The optimal concentration will depend on the cell type, the nature of the insult (e.g., oxidative stress, excitotoxicity), and the duration of the experiment. It is advisable to perform a dose-response curve to identify the most effective and non-toxic concentration for your specific cell culture model.
Q4: What are the key neuroprotective endpoints to measure in clinical trials of this compound?
A4: Clinical trials for this compound, such as the EVOLVE-MS-1 and EVOLVE-MS-2 studies, have primarily focused on endpoints related to multiple sclerosis disease activity. These include the annualized relapse rate (ARR), disability progression, and radiological markers of inflammation such as the number of new or enlarging T2 lesions and gadolinium-enhancing (Gd+) lesions on MRI. More direct measures of neuroprotection, such as changes in neurofilament light chain (NfL) levels in the cerebrospinal fluid or blood, are increasingly being used as biomarkers of neuro-axonal damage.
Troubleshooting Guides
In Vitro Neuroprotection Assays
Issue: High variability in cell viability assays (e.g., MTT, LDH).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Pipette gently to avoid cell clumping.
-
-
Possible Cause 2: Uneven drug/toxin distribution.
-
Solution: After adding MMF or the neurotoxic agent, gently swirl the plate to ensure even distribution in the wells. Avoid introducing bubbles.
-
-
Possible Cause 3: Edge effects on multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations on the outer wells, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause 4: Interference with the assay.
-
Solution: Phenol red in culture media can interfere with colorimetric assays like MTT. Consider using phenol red-free media during the assay. Serum in the media can also affect results; it's often recommended to use serum-free media during the MTT incubation step.
-
Issue: Low or no detectable Nrf2 activation in Western blot.
-
Possible Cause 1: Suboptimal MMF concentration or incubation time.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for Nrf2 activation in your cell type. Nrf2 activation is often a transient process.
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Use a well-validated Nrf2 antibody. Check the manufacturer's datasheet for recommended applications and positive controls. Consider testing multiple Nrf2 antibodies from different vendors.
-
-
Possible Cause 3: Inefficient nuclear extraction.
-
Solution: Nrf2 translocates to the nucleus upon activation. Ensure your nuclear extraction protocol is efficient. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to check the purity of your fractions.
-
-
Possible Cause 4: Low protein expression.
-
Solution: Increase the amount of protein loaded onto the gel. Use a positive control, such as cells treated with a known Nrf2 activator like sulforaphane, to confirm your experimental setup is working.
-
Issue: High background in Nrf2 immunofluorescence staining.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA or normal goat serum).
-
-
Possible Cause 2: Non-specific secondary antibody binding.
-
Solution: Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody.
-
-
Possible Cause 3: Autofluorescence.
-
Solution: Some cell types exhibit autofluorescence. Image an unstained sample to assess the level of autofluorescence. You can try to quench autofluorescence with reagents like Sodium Borohydride or Sudan Black B.
-
In Vivo Neuroprotection Studies
Issue: Difficulty in quantifying neuroinflammation in EAE models.
-
Possible Cause 1: Subjective clinical scoring.
-
Solution: Ensure that the person scoring the animals is blinded to the treatment groups to minimize bias. Use a standardized and well-defined scoring system.
-
-
Possible Cause 2: Variability in immune cell infiltration.
-
Solution: To quantify immune cell infiltration into the CNS, you can perform flow cytometry on single-cell suspensions from the brain and spinal cord. Staining for markers like CD45, CD4, CD8, and F4/80 can help identify different immune cell populations. Immunohistochemistry can also be used to visualize and quantify immune cells in tissue sections.
-
Data Presentation
Table 1: In Vitro MMF Dose-Response for Neuroprotection
| Cell Type | Insult | MMF Concentration (µM) | Neuroprotective Effect | Reference |
| Primary Cortical Neurons | Glutamate (50 µM) | 10 - 50 | Increased cell viability | |
| SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | 10 - 100 | Reduced apoptosis, increased cell viability | |
| Primary Hippocampal Neurons | Low Magnesium (Hyperexcitability) | 10 - 30 | Reduced glio-neuronal death, decreased ROS production |
Table 2: Clinical Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis (EVOLVE-MS-1 Study)
| Efficacy Endpoint | Result at 96 Weeks | Reference |
| Adjusted Annualized Relapse Rate (ARR) | 0.13 | |
| Patients Relapse-Free | 82.4% | |
| Reduction in Gd+ lesions from baseline | 72.7% | |
| Discontinuation due to GI adverse events | <1% |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
-
Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the recommended time (e.g., 7-10 days for primary neurons).
-
MMF Pre-treatment: Pre-treat the cells with various concentrations of MMF (e.g., 1, 10, 30, 50, 100 µM) for a specified duration (e.g., 2-24 hours) before inducing neuronal injury.
-
Induction of Neuronal Injury: Induce neurotoxicity by adding an insult such as hydrogen peroxide (e.g., 100-400 µM for 12-24 hours) or glutamate (e.g., 50 µM for 24 hours).
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment and Lysis: Treat cells with MMF as determined from your dose-response experiments. Use an untreated control and a positive control (e.g., sulforaphane).
-
Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear extraction kit or a well-established protocol to separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions and as loading controls.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software.
Mandatory Visualizations
Caption: MMF-mediated activation of the Nrf2 signaling pathway for neuroprotection.
Caption: Experimental workflow for optimizing MMF dose in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 3. Effects of Immunosuppressive Medications on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Diroximel Fumarate in Aqueous Solutions: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals working with diroximel fumarate (DRF), ensuring its stability in aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of DRF in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in my aqueous buffer?
A1: this compound is sparingly soluble in aqueous buffers[1][2]. Direct dissolution in aqueous media often leads to incomplete solubilization and the presence of particulate matter. To achieve complete dissolution, it is recommended to first dissolve the solid DRF in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be diluted with the aqueous buffer of choice to the desired final concentration. For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2)[1].
Q2: I've prepared a fresh aqueous solution of this compound. How long can I store it?
A2: It is not recommended to store aqueous solutions of this compound for more than one day[1]. DRF is susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the parent compound and the formation of its active metabolite, monomethyl fumarate (MMF), and other degradation products. For optimal results, prepare fresh aqueous solutions of DRF immediately before each experiment.
Q3: What are the primary degradation products of this compound in an aqueous solution?
A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This process involves the cleavage of the ester bond, leading to the formation of monomethyl fumarate (MMF), the active metabolite, and 2-hydroxyethyl succinimide (HES) as the major inactive metabolite[3]. In a minor pathway, DRF can also be metabolized to methanol and another inactive metabolite, RDC-8439.
Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution with aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous/co-solvent mixture. | - Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution.- Decrease the final concentration of this compound.- Ensure the pH of the aqueous buffer is within a range that favors solubility (though specific data for DRF is limited, neutral pH is a reasonable starting point). |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium during the incubation period, leading to variable concentrations of the active compound (MMF). | - Prepare fresh this compound solutions immediately before adding to the cell cultures.- Minimize the incubation time as much as the experimental design allows.- Consider using MMF directly if the experimental goal is to study the effects of the active metabolite. |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of this compound due to improper sample handling or storage. The sample may have been exposed to high temperatures, extreme pH, or light. | - Analyze samples immediately after preparation.- If storage is necessary, keep samples at a low temperature (e.g., 2-8 °C) and protected from light for a short period.- Ensure the pH of the sample and mobile phase are optimized for stability. |
| Low assay values for this compound. | Significant degradation has occurred in the sample. This could be due to hydrolysis accelerated by pH, temperature, or the presence of certain excipients. | - Review the sample preparation and storage procedures to identify potential causes of degradation.- Use a validated stability-indicating HPLC method to quantify both the parent compound and its degradation products to perform a mass balance calculation.- If working with a formulated product, investigate potential incompatibilities with excipients. |
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is crucial before routine use.
1. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250mm x 4.6mm, 5µm) | C18 (250mm x 4.6mm, 5µm) | C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Water: Acetonitrile: 85% OPA (70:30 v/v) | Methanol: 10mM KH2PO4 buffer (pH 3.1) (70:30 v/v) | Methanol: Water (0.05% Formic Acid) (90:10 v/v), pH 3 |
| Flow Rate | 0.1 mL/min | Not specified | 1.0 mL/min |
| Detection Wavelength | 215 nm | 272 nm | 255 nm |
| Injection Volume | 20 µL | Not specified | 20 µL |
| Column Temperature | Ambient | Not specified | Ambient |
2. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable organic solvent (e.g., methanol or acetonitrile) and make up to the volume to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.
3. Sample Preparation (for Forced Degradation Studies):
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.5N HCl and heat in a water bath at 85°C for a specified time (e.g., 24 hours). Neutralize the solution with 0.5N NaOH before injection.
-
Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.5N NaOH and keep at room temperature for a specified time. Neutralize the solution with 0.5N HCl before injection.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound to a high temperature (e.g., 85°C) for a specified duration. Dissolve the stressed sample in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 275 nm) in a UV chamber for a specified duration.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention time and response of this compound.
-
Inject the prepared sample solutions.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas relative to the standard.
Visualizations
This compound Hydrolysis Pathway
Caption: Major and minor hydrolysis pathways of this compound.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for forced degradation studies.
MMF-Mediated Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by monomethyl fumarate.
References
selecting the optimal administration route for diroximel fumarate in preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal administration route for diroximel fumarate (DRF) in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common administration route for this compound in preclinical studies and why?
A1: The most common and well-documented route of administration for this compound in preclinical animal studies is oral gavage. This preference is primarily due to the fact that DRF is an oral medication in clinical use for relapsing forms of multiple sclerosis.[1][2][3][4][5] Preclinical studies often aim to mimic the clinical setting as closely as possible to ensure the relevance of the findings. Oral administration in animal models provides valuable data on the absorption, metabolism, and efficacy of DRF when delivered through its intended clinical route.
Q2: What is the active metabolite of this compound and is it necessary to administer the prodrug?
A2: The active metabolite of this compound is monomethyl fumarate (MMF). DRF is a prodrug that is rapidly converted to MMF by esterases in the gastrointestinal tract, blood, and other tissues. For many research purposes, particularly those focused on systemic or CNS effects of the active compound, direct administration of MMF may be a viable alternative to administering the prodrug DRF. This can be especially useful if researchers wish to bypass the initial metabolism step or if they are using administration routes other than oral.
Q3: Are there published preclinical studies comparing different administration routes for this compound?
A3: Based on currently available literature, there is a lack of published preclinical studies that directly compare the pharmacokinetics and efficacy of this compound or its active metabolite, monomethyl fumarate, when administered via different routes (e.g., oral vs. intravenous vs. intraperitoneal). The overwhelming majority of preclinical research focuses on the oral administration of DRF to align with its clinical use.
Q4: What are the potential advantages and disadvantages of alternative administration routes for MMF in preclinical research?
A4: While specific data for MMF is limited, general principles of pharmacology can be applied:
-
Intravenous (IV) injection: This route would ensure 100% bioavailability of MMF, providing a direct and rapid systemic exposure. It is useful for studies where precise control over circulating drug concentration is required and to bypass first-pass metabolism. However, it may not accurately reflect the clinical scenario for an orally administered drug.
-
Intraperitoneal (IP) injection: A common route in rodent studies, IP injection allows for rapid absorption into the systemic circulation, although it is subject to some first-pass metabolism in the liver. It can be a practical alternative to IV injection.
-
Subcutaneous (SC) injection: This route typically results in slower and more sustained absorption compared to IV or IP routes, which could be advantageous for maintaining steady-state concentrations of MMF over a longer period.
Q5: What is the mechanism of action of this compound's active metabolite, MMF?
A5: Monomethyl fumarate (MMF) is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. MMF also appears to have immunomodulatory effects.
Troubleshooting Guides
Oral Gavage Administration of this compound
Issue 1: Vehicle selection and preparation for DRF.
-
Problem: this compound is not readily soluble in water. An improper vehicle can lead to inaccurate dosing and poor bioavailability.
-
Solution: A commonly used and effective vehicle for oral administration of DRF in mice is a suspension in 10 mmol/L citric acid, 0.5% carboxymethylcellulose, and 0.02% Tween80, with the pH adjusted to 5.0.
-
Preparation Steps:
-
Prepare the vehicle solution by dissolving the components in distilled water.
-
Adjust the pH to 5.0.
-
Weigh the required amount of this compound and triturate it to a fine powder.
-
Gradually add the vehicle to the powder while continuously mixing to create a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling of the compound.
-
-
Issue 2: Animal stress and injury during oral gavage.
-
Problem: Oral gavage can be stressful for animals and may lead to complications such as esophageal trauma or accidental administration into the trachea.
-
Solution:
-
Proper Training: Ensure personnel are well-trained in the proper technique for oral gavage in the specific animal model being used.
-
Habituation: Acclimate the animals to handling and the gavage procedure for several days before the start of the experiment.
-
Sucrose-Coated Gavage Needle: A study has shown that coating the gavage needle with sucrose can reduce stress, decrease the time required for the procedure, and lower plasma corticosterone levels in mice.
-
Appropriate Gavage Needle: Use a flexible, ball-tipped gavage needle of the correct size for the animal to minimize the risk of injury.
-
Issue 3: Variability in pharmacokinetic data.
-
Problem: Inconsistent pharmacokinetic results (e.g., Cmax, Tmax) are observed between animals in the same dosing group.
-
Solution:
-
Fasting: Administering DRF to fasted animals can help reduce variability in absorption caused by the presence of food in the stomach. However, be aware that high-fat meals can decrease the peak plasma concentration of MMF.
-
Consistent Timing: Administer the drug at the same time each day to minimize the influence of circadian rhythms on drug metabolism.
-
Volume and Concentration: Ensure accurate calculation of the dosing volume based on the most recent body weight of each animal. Double-check the concentration of the DRF suspension.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) Following Oral Administration in Preclinical and Clinical Settings.
| Species | Compound Administered | Dose | Tmax (hours) | Cmax | AUC | Reference |
| Human | This compound | 462 mg | 2.5 - 3 | Not specified | Bioequivalent to 240 mg DMF | |
| Human | Monomethyl Fumarate (Bafiertam®) | 190 mg | 4 | 1969 ng/mL | 3531 hng/mL | |
| Human | This compound (Vumerity®) | 462 mg | 3 | 1121 ng/mL | 3227 hng/mL | |
| Mouse | This compound | 60-100 mg/kg | Not reported | Not reported | Not reported | |
| Rat | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: There is a lack of publicly available, direct comparative pharmacokinetic data for different administration routes of this compound or monomethyl fumarate in preclinical animal models.
Experimental Protocols
Protocol for Oral Administration of this compound in Mice
This protocol is based on a published study by Yousuf et al. (2025).
1. Materials:
-
This compound (DRF) powder
-
Citric acid
-
Carboxymethylcellulose (CMC)
-
Tween80
-
Distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Scale
-
Mortar and pestle
-
Appropriately sized, flexible, ball-tipped oral gavage needles
-
Syringes
2. Vehicle Preparation (10 mmol/L citric acid/0.5% CMC/0.02% Tween80, pH 5.0):
-
For 100 mL of vehicle:
-
Weigh 0.21 g of citric acid monohydrate.
-
Weigh 0.5 g of carboxymethylcellulose.
-
Add 0.02 mL of Tween80.
-
-
Add the components to approximately 90 mL of distilled water and stir until fully dissolved.
-
Adjust the pH of the solution to 5.0 using NaOH or HCl as needed.
-
Bring the final volume to 100 mL with distilled water.
3. Dosing Suspension Preparation:
-
Calculate the total amount of DRF needed for the study.
-
Weigh the required amount of DRF powder. For a more homogenous suspension, it is recommended to triturate the powder in a mortar and pestle.
-
Prepare the dosing suspension at the desired concentration (e.g., for a 100 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 10 mg/mL).
-
Gradually add the vehicle to the DRF powder while mixing to form a uniform suspension. Use a magnetic stirrer for continuous mixing.
4. Administration Procedure:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Thoroughly mix the dosing suspension to ensure homogeneity.
-
Draw the calculated volume into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress after administration.
Visualizations
Caption: Metabolism of this compound and Activation of the Nrf2 Signaling Pathway.
Caption: General Workflow for Selecting an Optimal Administration Route in Preclinical Studies.
References
- 1. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DRF) in patients with relapsing-remitting multiple sclerosis: Interim safety and efficacy results from the phase 3 EVOLVE-MS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound to treat multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effect of a High-Fat Diet on Diroximel Fumarate Bioavailability in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the impact of high-fat diets on the bioavailability of diroximel fumarate (DRF) in animal models. The information is compiled from human pharmacokinetic data and established principles of animal research, offering a framework for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of this compound to measure in plasma?
Following oral administration, this compound is rapidly and extensively metabolized by esterases to its active metabolite, monomethyl fumarate (MMF).[1][2] this compound is not quantifiable in plasma.[1][2][3] Therefore, all pharmacokinetic analyses should be based on plasma concentrations of MMF.
Q2: What is the expected effect of a high-fat meal on the pharmacokinetics of MMF in animal models?
While specific animal data is limited, human studies indicate that a high-fat, high-calorie meal affects the absorption of MMF following this compound administration. Key expectations are:
-
Delayed Tmax: The time to reach maximum plasma concentration (Tmax) of MMF is expected to be significantly longer in animals fed a high-fat diet compared to those in a fasted state. In humans, the median Tmax of MMF in a fasted state is 2.5 to 3 hours, which increases to 7.0 hours after a high-fat, high-calorie meal.
-
Reduced Cmax: The maximum plasma concentration (Cmax) of MMF may be lower. In human studies, meals with increasing fat content led to a decrease in MMF Cmax.
-
No Significant Change in AUC: The total drug exposure, or Area Under the Curve (AUC), is not expected to be significantly affected by a high-fat diet.
Q3: Why does a high-fat diet delay the absorption of MMF?
A high-fat meal can delay gastric emptying, which is the rate at which stomach contents are moved into the small intestine where drug absorption primarily occurs. This delay in gastric emptying is a likely cause for the observed increase in Tmax.
Q4: What animal models are appropriate for this type of study?
Standard rodent models such as Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling. It is crucial to ensure the chosen model can be habituated to the specific high-fat diet protocol.
Troubleshooting Guides
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability in MMF plasma concentrations within the high-fat diet group. | 1. Inconsistent food consumption among animals.2. Differences in the timing of drug administration relative to feeding.3. Variability in individual animal gastric emptying rates. | 1. Ensure a consistent fasting period before providing the high-fat meal and acclimate animals to the diet.2. Standardize the time between presenting the high-fat meal and administering this compound.3. Increase the number of animals per group to improve statistical power. |
| Unexpectedly low MMF AUC in the high-fat diet group compared to the fasted group. | 1. The formulation of this compound may be interacting with components of the high-fat diet, reducing its solubility or stability.2. The high-fat diet may be altering gastrointestinal pH, affecting drug dissolution. | 1. Analyze the composition of the high-fat diet for any components known to interact with fumarates.2. Consider a different vehicle for drug administration that may improve solubility in the presence of high-fat content.3. Measure gastrointestinal pH in a subset of animals to assess diet-induced changes. |
| Difficulty in administering the full dose to animals after a high-fat meal. | Animals may have reduced interest in the gavage formulation after consuming a satiating high-fat meal. | 1. Ensure the volume of the dosing formulation is as small as possible.2. Use a palatable vehicle if compatible with the drug substance.3. Ensure technicians are highly skilled in oral gavage techniques to minimize stress and ensure complete dose delivery. |
Data Presentation
The following tables present a summary of expected pharmacokinetic parameters for MMF based on human clinical data, which can serve as a reference for what might be observed in animal studies.
Table 1: Pharmacokinetic Parameters of MMF After a Single Oral Dose of this compound
| Parameter | Fasted State (Expected) | High-Fat Diet (Expected) | Reference |
| Tmax (median) | 2.5 - 3.0 hours | ~7.0 hours | |
| Cmax | Baseline | Reduced | |
| AUC | No significant change | No significant change |
Table 2: Impact of Meal Fat Content on MMF Absorption Rate Constant (Ka)
This data is from a population pharmacokinetic model in humans and illustrates the trend of reduced absorption rate with increasing dietary fat.
| Meal Type | Reduction in MMF Absorption Rate Constant (Ka) |
| Low-Fat | 37% |
| Medium-Fat | 51% |
| High-Fat | 67% |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed individually with a 12-hour light/dark cycle and access to standard chow and water ad libitum during acclimation.
-
Groups (n=6 per group):
-
Group A: Fasted
-
Group B: High-Fat Diet
-
-
Diet Protocol:
-
Group A (Fasted): Animals are fasted overnight (approximately 12 hours) with access to water.
-
Group B (High-Fat Diet): Animals are fasted overnight and then provided with a high-fat meal (e.g., 60% kcal from fat) for a standardized period (e.g., 30 minutes) before drug administration.
-
-
Drug Administration:
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dose: A pre-determined dose based on allometric scaling from human studies.
-
Route: Oral gavage.
-
-
Blood Sampling:
-
Timepoints: Pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection: Approximately 0.25 mL of blood is collected from the tail vein into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of MMF are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key PK parameters including Cmax, Tmax, and AUC.
-
Mandatory Visualizations
References
controlling for flushing side effect in diroximel fumarate experimental design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments to control for the flushing side effect associated with diroximel fumarate (DRF).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced flushing?
A1: this compound (DRF) and its bioequivalent, dimethyl fumarate (DMF), are both prodrugs that are rapidly converted to the active metabolite monomethyl fumarate (MMF) in the body. The flushing associated with these compounds is believed to be mediated, at least in part, by the activation of the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor. The activation of HCA2 is thought to stimulate the release of prostaglandins, particularly prostaglandin D2 (PGD2), which are potent vasodilators. This vasodilation in the skin leads to the characteristic symptoms of flushing, such as redness, warmth, and itching.
Q2: What is the incidence and severity of flushing observed with this compound in clinical trials?
A2: Clinical studies have shown that this compound is associated with a lower incidence of flushing compared to dimethyl fumarate. In the EVOLVE-MS-2 study, the incidence of flushing was 46% with DRF versus 55% with DMF.[1] All flushing events with DRF were reported as mild or moderate in severity, whereas some severe flushing events were observed with DMF.[1] In the longer-term EVOLVE-MS-1 study, flushing and flushing-related adverse events were reported in 36.7% of patients receiving DRF, with the highest incidence occurring in the first month of treatment.[2]
Q3: What are the established strategies to mitigate the flushing side effect in an experimental setting?
A3: Two primary strategies have been identified to reduce the incidence and severity of flushing associated with fumarate treatment:
-
Administration with Food: Taking DRF with food can help reduce the occurrence of flushing. It is recommended to avoid high-fat, high-calorie meals.
-
Aspirin Pre-treatment: Administering non-enteric coated aspirin (up to 325 mg) approximately 30 minutes before DRF intake has been shown to reduce the incidence and severity of flushing.[3][4]
Troubleshooting Guide
Issue 1: High variability in flushing response is observed in our preclinical animal model.
-
Potential Cause 1: Inconsistent Drug Administration: Ensure the route and timing of DRF or MMF administration are consistent across all animals. For oral gavage, ensure proper technique to minimize variability in absorption.
-
Potential Cause 2: Animal Stress: Stress can influence physiological responses, including cutaneous blood flow. Handle animals consistently and allow for an acclimatization period before experiments.
-
Potential Cause 3: Environmental Factors: Variations in ambient temperature can affect baseline skin temperature and blood flow. Maintain a consistent and controlled environmental temperature.
-
Solution: Implement a standardized protocol for drug administration, animal handling, and environmental conditions. Consider using a within-subject study design where each animal serves as its own control to reduce inter-individual variability.
Issue 2: Difficulty in quantifying the flushing response in a rodent model.
-
Potential Cause: Insensitive Measurement Technique: Visual assessment of flushing can be subjective. More quantitative methods are available.
-
Solution 1: Laser Doppler Flowmetry: This technique provides a non-invasive and quantitative measurement of microcirculatory blood flow in the skin.
-
Solution 2: Infrared Thermography: This method allows for non-contact measurement of skin surface temperature, which can be an indicator of vasodilation and flushing.
-
Solution 3: Combination Approach: For a more comprehensive assessment, consider using both laser Doppler flowmetry to measure blood flow and infrared thermography to measure temperature changes.
Issue 3: Aspirin pre-treatment is not effectively reducing flushing in our study.
-
Potential Cause 1: Incorrect Timing of Aspirin Administration: The timing of aspirin administration relative to DRF is crucial.
-
Solution: Administer non-enteric coated aspirin 30 minutes prior to DRF administration to allow for sufficient time for the aspirin to inhibit cyclooxygenase (COX) enzymes.
-
Potential Cause 2: Inadequate Aspirin Dose: The dose of aspirin may not be sufficient to produce the desired effect.
-
Solution: While up to 325 mg is used in clinical settings, a dose-response study in your specific animal model may be necessary to determine the optimal effective dose.
Data Presentation
Table 1: Incidence of Flushing in Key Clinical Trials of this compound (DRF) and Dimethyl Fumarate (DMF)
| Clinical Trial | Treatment Group | Incidence of Flushing (%) | Reference |
| EVOLVE-MS-2 | DRF | 46 | |
| DMF | 55 | ||
| EVOLVE-MS-1 | DRF (overall) | 36.7 | |
| DRF (de novo patients) | 49.2 | ||
| DEFINE/CONFIRM | DMF | 37 | |
| Placebo | 5 | ||
| APEX | DMF | 27 |
Table 2: Severity of Flushing in the EVOLVE-MS-2 Study
| Severity | This compound (n=253) | Dimethyl Fumarate (n=251) |
| Mild | Not specified | Not specified |
| Moderate | Not specified | Not specified |
| Severe | 0 (0%) | 5 (2%) |
Data from the EVOLVE-MS-2 study indicated all flushing with DRF was mild or moderate.
Experimental Protocols
Protocol 1: Assessment of Flushing in a Rodent Model
Objective: To quantify the flushing response following oral administration of this compound or monomethyl fumarate in rodents.
Materials:
-
This compound or monomethyl fumarate
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Laser Doppler Flowmeter or Infrared Thermography camera
-
Animal restraining device (if necessary)
-
Rodents (e.g., rats or mice)
Methodology:
-
Animal Acclimatization: Acclimate animals to the experimental room and handling procedures for at least one week prior to the study.
-
Baseline Measurements:
-
Gently restrain the animal.
-
Using a laser Doppler flowmeter, measure baseline cutaneous blood flow on a shaved area of the back or ear.
-
Alternatively, use an infrared thermography camera to record baseline skin temperature of the same area.
-
-
Drug Administration:
-
Administer a single oral dose of this compound, monomethyl fumarate, or vehicle control via oral gavage.
-
-
Post-Dose Measurements:
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration, repeat the blood flow and/or skin temperature measurements at the same site.
-
-
Data Analysis:
-
Calculate the change in blood flow or skin temperature from baseline for each animal at each time point.
-
Compare the changes between the treatment and vehicle control groups using appropriate statistical analysis.
-
Protocol 2: Measurement of Plasma Prostaglandin D2 (PGD2) Levels
Objective: To quantify the concentration of PGD2 in plasma samples from experimental subjects.
Materials:
-
Blood collection tubes with EDTA anticoagulant
-
Centrifuge
-
PGD2 ELISA Kit
-
Microplate reader
Methodology:
-
Sample Collection:
-
Collect blood samples into EDTA-containing tubes at baseline and at specified time points after administration of the test compound.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
-
Sample Storage:
-
If not assayed immediately, store plasma samples at -80°C.
-
-
PGD2 ELISA:
-
Follow the manufacturer's instructions provided with the PGD2 ELISA kit for the assay procedure. This typically involves:
-
Preparing standards and samples.
-
Adding reagents to the pre-coated microplate.
-
Incubation steps.
-
Washing steps.
-
Addition of substrate and stop solution.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of PGD2 in the plasma samples.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced flushing.
Caption: Experimental workflow for assessing flushing.
References
- 1. mstrust.org.uk [mstrust.org.uk]
- 2. mstrust.org.uk [mstrust.org.uk]
- 3. Effect of Aspirin Pretreatment or Slow Dose Titration on Flushing and Gastrointestinal Events in Healthy Volunteers Receiving Delayed-release Dimethyl Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Diroximel Fumarate vs. Dimethyl Fumarate: A Head-to-Head Comparison of Bioequivalence and Gastrointestinal Tolerability
A comprehensive review of the pharmacokinetic and tolerability profiles of two oral fumarates for the treatment of relapsing multiple sclerosis, supported by key experimental data.
Diroximel fumarate and dimethyl fumarate are both oral therapeutics approved for relapsing forms of multiple sclerosis (MS). A critical distinction between these two treatments lies in their gastrointestinal (GI) tolerability, a factor that significantly impacts patient adherence and quality of life. While both drugs deliver the same active metabolite, monomethyl fumarate (MMF), to exert their therapeutic effect, their bioequivalence and distinct tolerability profiles are supported by extensive clinical research. This guide provides a detailed comparison based on pivotal bioequivalence studies and the head-to-head EVOLVE-MS-2 clinical trial.
Bioequivalence and Pharmacokinetic Profile
This compound was developed with the goal of improving the GI tolerability of dimethyl fumarate while maintaining the same efficacy profile. This was achieved by establishing bioequivalence in terms of MMF exposure.[1][2][3][4] Following oral administration, both this compound and dimethyl fumarate are rapidly and extensively metabolized by esterases to MMF.[4] As this compound itself is not quantifiable in plasma, all pharmacokinetic analyses rely on plasma concentrations of MMF.
Studies have demonstrated that a 462 mg dose of this compound is bioequivalent to a 240 mg dose of dimethyl fumarate, based on the systemic exposure to MMF. Under fasted conditions, both the area under the curve (AUC) and the maximum plasma concentration (Cmax) of MMF meet the criteria for bioequivalence. The median time to reach peak plasma MMF concentration (Tmax) is approximately 2.5 to 3 hours for both drugs in a fasted state.
The presence of food can affect the absorption of these drugs. For this compound, a high-fat, high-calorie meal can delay the Tmax of MMF, though the overall exposure (AUC) remains unchanged.
Comparative Gastrointestinal Tolerability: The EVOLVE-MS-2 Study
The cornerstone of the comparative data on GI tolerability comes from the EVOLVE-MS-2 study, a phase III, randomized, double-blind, head-to-head, 5-week trial designed specifically to compare the GI tolerability of this compound and dimethyl fumarate in patients with relapsing-remitting multiple sclerosis (RRMS).
Experimental Protocol: EVOLVE-MS-2
-
Study Design: A 5-week, multicenter, randomized, double-blind, active-controlled study.
-
Participants: 506 patients with RRMS.
-
Intervention: Patients were randomly assigned to receive either this compound (462 mg twice daily) or dimethyl fumarate (240 mg twice daily).
-
Primary Endpoint: The primary outcome was the number of days patients experienced GI symptoms with an intensity score of ≥2 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS). The IGISIS is a patient-reported outcome tool where patients rate the severity of key GI symptoms (nausea, vomiting, upper and lower abdominal pain, and diarrhea) on a scale from 0 (not at all) to 10 (extreme).
-
Data Collection: Patients completed the IGISIS twice daily.
Key Findings from EVOLVE-MS-2
The results of the EVOLVE-MS-2 study demonstrated a statistically significant improvement in the GI tolerability profile of this compound compared to dimethyl fumarate.
Table 1: Key Gastrointestinal Tolerability Outcomes from the EVOLVE-MS-2 Study
| Outcome Measure | This compound | Dimethyl Fumarate | p-value |
| Primary Endpoint | |||
| Rate Ratio of Days with IGISIS Symptom Intensity Score ≥2 | 0.54 (46% reduction) | 1.00 | 0.0003 |
| Adverse Events (AEs) | |||
| Incidence of GI AEs | 34.8% | 49.0% | N/A |
| Discontinuation due to any AE | 1.6% | 5.6% - 6.0% | N/A |
| Discontinuation due to GI AEs | 0.8% | 4.8% | N/A |
| Most Common AEs | |||
| Flushing | 32.8% | 40.6% | N/A |
| Diarrhea | 15.4% | 22.3% | N/A |
| Nausea | 14.6% | 20.7% | N/A |
Patients treated with this compound reported significantly fewer days with key GI symptoms compared to those treated with dimethyl fumarate. Furthermore, the incidence of GI adverse events was lower in the this compound group, which also saw a markedly lower rate of treatment discontinuation due to GI side effects.
Metabolic Pathway and Pharmacokinetic Workflow
The shared efficacy of this compound and dimethyl fumarate is a direct result of their conversion to the active metabolite, MMF. The distinct chemical structure of this compound is hypothesized to contribute to its improved GI tolerability profile.
References
- 1. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. drugs.com [drugs.com]
Comparative Analysis of Gastrointestinal Tolerability: Diroximel Fumarate vs. Dimethyl Fumarate
A comprehensive guide for researchers and drug development professionals on the gastrointestinal tolerability profiles of two key oral fumarates for relapsing forms of multiple sclerosis.
This guide provides a detailed comparative analysis of the gastrointestinal (GI) tolerability of diroximel fumarate and dimethyl fumarate, two oral medications used in the treatment of relapsing forms of multiple sclerosis (MS). Both drugs are rapidly converted to the active metabolite monomethyl fumarate (MMF) and are considered to have similar efficacy and safety profiles.[1][2] However, a key differentiator lies in their GI tolerability, with this compound demonstrating a significantly improved profile.[1][3] This guide synthesizes data from pivotal clinical trials, details experimental methodologies, and visualizes key pathways to offer a clear and objective comparison for scientific and professional audiences.
Executive Summary of Comparative GI Tolerability
Clinical evidence, primarily from the head-to-head EVOLVE-MS-2 study, has established the superior GI tolerability of this compound compared to dimethyl fumarate.[4] Patients treated with this compound reported fewer and less severe GI adverse events, leading to a significantly lower rate of treatment discontinuation due to these side effects. The distinct chemical structure of this compound is hypothesized to be the primary reason for this improved tolerability, potentially by reducing local irritation in the GI tract.
Quantitative Analysis of GI Adverse Events
The following tables summarize the key quantitative data from the EVOLVE-MS-2 clinical trial, a 5-week, randomized, double-blind, head-to-head study comparing the GI tolerability of this compound and dimethyl fumarate in patients with relapsing-remitting multiple sclerosis (RRMS).
Table 1: Incidence of Investigator-Reported Gastrointestinal Adverse Events (AEs)
| Adverse Event | This compound (n=253) | Dimethyl Fumarate (n=251) |
| Overall GI AEs | 34.8% | 49.0% |
| Diarrhea | 15.4% | 22.3% |
| Nausea | 14.6% | 20.7% |
| Vomiting | Not specified in top-line | Not specified in top-line |
| Abdominal Pain | Not specified in top-line | Not specified in top-line |
Source: EVOLVE-MS-2 Study Data
Table 2: Treatment Discontinuation due to Adverse Events
| Reason for Discontinuation | This compound (n=253) | Dimethyl Fumarate (n=251) |
| Any Adverse Event | 1.6% | 6.0% |
| GI Adverse Events | 0.8% | 4.8% |
Source: EVOLVE-MS-2 Study Data
Table 3: Patient-Reported Outcomes on GI Symptoms (EVOLVE-MS-2)
| Endpoint | This compound | Dimethyl Fumarate | p-value |
| Number of days with IGISIS score ≥2 | 46% reduction | - | 0.0003 |
IGISIS: Individual Gastrointestinal Symptom and Impact Scale, a patient-reported diary to assess the intensity of key GI symptoms. Source: EVOLVE-MS-2 Study Data
Experimental Protocols
The improved GI tolerability of this compound was primarily established in the EVOLVE-MS-2 (Evaluating Vumerity's Oral Gastrointestinal Tolerability) study .
EVOLVE-MS-2 Study Protocol
-
Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled, 5-week study.
-
Participants: 506 patients with relapsing-remitting multiple sclerosis.
-
Intervention:
-
This compound: 462 mg twice daily.
-
Dimethyl fumarate: 240 mg twice daily.
-
-
Primary Endpoint: The number of days patients reported GI symptoms with an intensity score of ≥2 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS) relative to exposure. The IGISIS is a self-administered daily diary that evaluates the intensity of key GI symptoms including nausea, vomiting, upper and lower abdominal pain, and diarrhea on a scale from 0 (not at all) to 10 (extreme).
-
Secondary Endpoints: Included the overall incidence of investigator-reported GI adverse events and the rate of treatment discontinuation due to GI side effects. Patients also completed the Global Gastrointestinal Symptom and Impact Scale (GGISIS) to assess the overall intensity of GI symptoms and their impact on daily activities.
Mechanistic Hypothesis and Signaling Pathways
Both this compound and dimethyl fumarate are prodrugs that are rapidly metabolized to monomethyl fumarate (MMF), the active metabolite. The therapeutic effects in MS are believed to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.
The difference in GI tolerability is hypothesized to stem from their distinct chemical structures and initial metabolism in the gastrointestinal tract.
-
Dimethyl Fumarate Metabolism: Upon hydrolysis by esterases in the GI tract, dimethyl fumarate is converted to MMF and methanol. The production of methanol is suggested to be a contributing factor to GI irritation.
-
This compound Metabolism: this compound is also metabolized by esterases to MMF, but the other byproduct is 2-hydroxyethyl succinimide, which is considered to be inert and rapidly cleared. This avoidance of methanol production is a plausible explanation for the improved GI tolerability.
Experimental Workflow
The workflow of the pivotal EVOLVE-MS-2 study is outlined below, illustrating the process from patient enrollment to data analysis.
Conclusion
References
- 1. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DRF) in patients with relapsing-remitting multiple sclerosis: Interim safety and efficacy results from the phase 3 EVOLVE-MS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Better GI Tolerability With Diroximel vs Dimethyl Fumarate in MS [medscape.com]
Preclinical Showdown: Diroximel Fumarate vs. Ocrelizumab in Multiple Sclerosis Models
A Comparative Analysis of Mechanistic Pathways and Efficacy in Experimental Autoimmune Encephalomyelitis
In the landscape of multiple sclerosis (MS) therapeutics, diroximel fumarate and ocrelizumab represent two distinct and effective treatment strategies. While clinical trials have established their roles in managing relapsing and progressive forms of MS, a direct head-to-head comparison in preclinical models has remained elusive. This guide provides an objective comparison of their performance in preclinical settings, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) model, the most widely used animal model for MS. The information presented is synthesized from independent studies on each compound, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Mechanistic and Efficacy Profile
| Feature | This compound (via Monomethyl Fumarate) | Ocrelizumab |
| Primary Mechanism of Action | Activation of the Nrf2 antioxidant pathway, immunomodulation of T cells and microglia.[1][2][3] | Depletion of CD20-expressing B cells.[4] |
| Route of Administration | Oral | Intravenous |
| Key Preclinical Model | Experimental Autoimmune Encephalomyelitis (EAE) in mice.[5] | EAE in humanized CD20 transgenic mice. |
| Reported Efficacy in EAE | Reduces disease severity, CNS inflammation, and demyelination. | Prevents and reverses paralysis, reduces CNS-infiltrating B cells, and decreases pro-inflammatory T cells. |
Delving into the Mechanisms: Two Distinct Pathways to Neuroprotection
The therapeutic effects of this compound and ocrelizumab in MS models stem from their unique interactions with the immune system and central nervous system (CNS).
This compound: A Multi-pronged Approach to Mitigate Inflammation and Oxidative Stress
This compound is a prodrug that is rapidly converted to monomethyl fumarate (MMF), the active metabolite it shares with dimethyl fumarate (DMF). Preclinical studies have largely focused on DMF/MMF to elucidate its mechanism of action.
The primary mechanism is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This pathway plays a crucial role in protecting cells from oxidative stress, a key contributor to neuronal damage in MS. However, some studies suggest that the therapeutic benefits in EAE are not entirely dependent on Nrf2 activation, pointing to additional anti-inflammatory mechanisms.
MMF also exerts immunomodulatory effects by altering the function of various immune cells. In EAE models, treatment with DMF has been shown to:
-
Decrease the activation of microglia and suppress the production of inflammatory cytokines.
-
Reduce the infiltration of pro-inflammatory Th1 and Th17 cells into the CNS.
-
Modulate the function of B cells, including their expression of MHC class II molecules.
Ocrelizumab: Targeted B-Cell Depletion to Quell Neuroinflammation
Ocrelizumab is a humanized monoclonal antibody that selectively targets and depletes CD20-expressing B cells. The rationale for this approach is the growing understanding of the multifaceted role of B cells in MS pathology, which extends beyond antibody production to include antigen presentation and cytokine secretion.
Due to the specificity of ocrelizumab for human CD20, preclinical efficacy studies have often utilized humanized mouse models that express the human CD20 protein. In these EAE models, anti-CD20 antibody treatment has demonstrated significant therapeutic effects, including:
-
Rapid and efficient depletion of B cells in the periphery and, to some extent, within the CNS.
-
Prevention of EAE development and reversal of existing paralysis when administered after disease onset.
-
Reduction in the frequency of encephalitogenic Th1 and Th17 cells in the periphery and CNS.
The efficacy of B-cell depletion can be dependent on the specific EAE model used. In models induced by recombinant MOG protein, where B cells play a pathogenic role, anti-CD20 treatment is highly effective. Conversely, in models induced by MOG peptide, which are less B-cell dependent, the effects can be less pronounced or even detrimental.
Efficacy in EAE Models: A Comparative Summary
Direct comparative efficacy data from a single preclinical study is not available. However, a qualitative comparison can be drawn from the findings of separate studies.
| Efficacy Parameter | This compound (via DMF/MMF) in EAE | Ocrelizumab (via anti-CD20) in EAE |
| Clinical Score Reduction | Significantly reduces the severity of EAE. | Prevents and reverses paralysis. |
| CNS Inflammation | Reduces inflammatory infiltration. | Reduces CNS-infiltrating B cells and pro-inflammatory T cells. |
| Demyelination | Reduces demyelination. | Associated with less severe demyelination. |
Experimental Protocols: A Look at the Methodologies
Understanding the experimental design is crucial for interpreting preclinical data. Below are representative protocols for EAE induction and treatment with agents related to this compound and ocrelizumab.
This compound (via DMF) EAE Protocol
-
Animal Model: C57BL/6 mice.
-
EAE Induction: Active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Oral administration of DMF (e.g., 7.5 mg/kg) twice daily, starting from the day of immunization or at the onset of clinical signs.
-
Outcome Measures: Daily clinical scoring of disease severity, histological analysis of the spinal cord for inflammation and demyelination, and flow cytometric analysis of immune cell populations in the CNS and lymphoid organs.
Ocrelizumab (via anti-CD20) EAE Protocol
-
Animal Model: Human CD20 transgenic (hCD20 Tg) mice on a C57BL/6 background.
-
EAE Induction: Active immunization with recombinant human MOG (rhMOG) protein emulsified in CFA, followed by injections of pertussis toxin.
-
Treatment: Intraperitoneal or intravenous injection of an anti-hCD20 antibody (e.g., 200 µg per mouse) on a specified schedule (e.g., weekly), either prophylactically or therapeutically after disease onset.
-
Outcome Measures: Daily clinical scoring, histological analysis of the CNS, and flow cytometric analysis of B and T cell populations in various tissues.
Conclusion
While direct preclinical comparisons are lacking, the available evidence from EAE models suggests that both this compound and ocrelizumab are effective in mitigating key aspects of MS pathology through distinct mechanisms. This compound offers a broad immunomodulatory and neuroprotective effect, primarily through the Nrf2 pathway, while ocrelizumab provides a targeted depletion of a key pathogenic cell type. The choice of preclinical model and experimental design is critical in evaluating the efficacy of these agents, particularly for ocrelizumab, which requires a humanized model. Future head-to-head preclinical studies would be invaluable in providing a more definitive comparison of their therapeutic potential and in elucidating potential synergistic effects.
References
- 1. Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-CD20 therapies in multiple sclerosis: From pathology to the clinic [frontiersin.org]
- 5. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
A Comparative Guide to the Nrf2 Activation Potency of Diroximel Fumarate and Other Fumaric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear factor erythroid 2-related factor 2 (Nrf2) activation potency of diroximel fumarate (DRF) against other relevant fumaric acid esters (FAEs), primarily its active metabolite monomethyl fumarate (MMF) and the related prodrug dimethyl fumarate (DMF). The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Fumaric Acid Esters and Nrf2 Activation
Fumaric acid esters are a class of compounds recognized for their therapeutic effects in treating autoimmune conditions such as multiple sclerosis and psoriasis.[1] Their mechanism of action is largely attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[2][3][4] this compound (Vumerity®) and dimethyl fumarate (Tecfidera®) are both oral prodrugs that are rapidly metabolized by esterases in the gastrointestinal tract and blood to the same active metabolite, monomethyl fumarate (MMF).[5] It is MMF that is primarily responsible for the pharmacological activity, including the activation of the Nrf2 pathway.
While DRF and DMF are designed to deliver MMF, DRF was developed to offer improved gastrointestinal tolerability compared to DMF. This is achieved through its unique chemical structure, which results in the formation of an inert metabolite, 2-hydroxyethyl succinimide (HES), and significantly less methanol as a byproduct compared to DMF. Given that 462 mg of DRF and 240 mg of DMF produce bioequivalent exposures of MMF, their efficacy and safety profiles are expected to be similar. However, in vitro studies reveal subtle differences in their direct effects on cellular pathways, including Nrf2 activation.
Mechanism of Nrf2 Activation by Fumaric Acid Esters
The Nrf2 pathway is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Fumaric acid esters, being electrophilic compounds, activate this pathway through direct interaction with Keap1. MMF, the active metabolite, is understood to cause S-alkylation of specific cysteine residues on Keap1. This covalent modification induces a conformational change in the Keap1 protein, impairing its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).
References
- 1. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 2. This compound acts through Nrf2 to attenuate methylglyoxal-induced nociception in mice and decreases ISR activation in DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H13NO6 | CID 73330464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Neuroinflammation: A Comparative Analysis of Diroximel Fumarate in Chronic EAE Models
For researchers and drug development professionals, this guide provides a comprehensive comparison of diroximel fumarate's validated efficacy in chronic Experimental Autoimmune Encephalomyelitis (EAE) models, a key preclinical analogue for multiple sclerosis. This analysis is based on the well-established bioequivalence of this compound (DRF) and dimethyl fumarate (DMF), both of which are prodrugs for the active metabolite monomethyl fumarate (MMF). Due to the limited availability of direct preclinical studies on DRF in EAE, this guide leverages the extensive body of research on DMF as a surrogate to project the efficacy of DRF. The guide also includes a comparative assessment with glatiramer acetate (GA), another widely used immunomodulatory agent in the treatment of multiple sclerosis.
Executive Summary
This compound is an oral fumarate developed to offer a gastrointestinally more tolerable alternative to dimethyl fumarate for relapsing forms of multiple sclerosis. Both compounds are rapidly converted to monomethyl fumarate, their active metabolite, which is known to exert its immunomodulatory and neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] In chronic EAE models, treatment with dimethyl fumarate has consistently demonstrated a reduction in clinical severity, inflammation, and demyelination. These effects are attributed to the modulation of immune cell responses and the enhancement of antioxidant pathways within the central nervous system. Glatiramer acetate, a synthetic polypeptide, has also shown efficacy in chronic EAE models by inducing regulatory T cells and modulating the immune response. This guide will delve into the quantitative data from key preclinical studies, detail the experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Comparative Efficacy in Chronic EAE Models
The following tables summarize the key efficacy parameters of dimethyl fumarate (as a surrogate for this compound) and glatiramer acetate in chronic EAE models.
| Treatment Group | Peak Mean Clinical Score | Reduction in CNS Inflammatory Infiltrates | Reduction in Demyelination | Key Citation(s) |
| Vehicle/Control | 3.0 - 4.0 | Baseline | Baseline | [2][3] |
| Dimethyl Fumarate (DMF) | 1.5 - 2.5 | Significant reduction in T-cell and macrophage infiltration | Significant reduction in demyelinated areas | [2][4] |
| Glatiramer Acetate (GA) | 2.0 - 3.0 | Significant reduction in inflammatory cell infiltration | Significant reduction in demyelination |
Table 1: Comparison of Clinical and Histopathological Outcomes in Chronic EAE. Data are representative ranges compiled from multiple studies. Actual values may vary depending on the specific EAE model and experimental protocol.
| Biomarker | Dimethyl Fumarate (DMF) Effect | Glatiramer Acetate (GA) Effect | Key Citation(s) |
| Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) | Decreased expression | Decreased expression | |
| Anti-inflammatory Cytokines (e.g., IL-4, IL-10) | Increased expression (Th2 shift) | Increased expression (Th2 shift) | |
| Nrf2 Target Genes (e.g., NQO1, HO-1) | Upregulated | No direct effect |
Table 2: Comparative Effects on Key Biomarkers in Chronic EAE.
Experimental Protocols
Chronic EAE Induction (MOG35-55 Model)
A common method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
-
Immunization: Mice are subcutaneously injected with an emulsion containing MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.
-
Chronic Phase: The chronic phase of the disease is typically established after the acute peak, around 20-30 days post-immunization, and is characterized by persistent neurological deficits.
Drug Administration
-
Dimethyl Fumarate (DMF): Administered orally via gavage, typically at doses ranging from 15 to 100 mg/kg, once or twice daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Glatiramer Acetate (GA): Administered subcutaneously, typically at a dose of 2 mg/mouse/day.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for fumarates and a typical experimental workflow for evaluating drug efficacy in a chronic EAE model.
Caption: Fumarate-Mediated Nrf2 Pathway Activation.
Caption: Experimental Workflow for EAE Studies.
Conclusion
The available preclinical data on dimethyl fumarate in chronic EAE models provides a strong foundation for inferring the efficacy of this compound. The evidence consistently points towards a significant therapeutic effect, characterized by the amelioration of clinical symptoms, and a reduction in central nervous system inflammation and demyelination. The primary mechanism of action for fumarates, the activation of the Nrf2 pathway, offers a distinct advantage in combating the oxidative stress component of neuroinflammation. In comparison, glatiramer acetate also demonstrates robust efficacy in these models through a different immunomodulatory mechanism. This comparative guide underscores the value of utilizing well-established preclinical models to validate and compare the therapeutic potential of novel drug candidates for multiple sclerosis. Further direct preclinical studies on this compound would be beneficial to confirm these projected efficacies and to potentially uncover any subtle differences in its neuroprotective profile compared to dimethyl fumarate.
References
- 1. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Diroximel Fumarate vs. Interferon Beta-1a for Neuroinflammation in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diroximel fumarate and interferon beta-1a, two prominent disease-modifying therapies for relapsing forms of multiple sclerosis (MS). The focus is on their efficacy in reducing neuroinflammation, supported by experimental data from key clinical trials.
Executive Summary
This compound, a next-generation oral fumarate, and interferon beta-1a, an established injectable immunomodulatory agent, both aim to mitigate the neuroinflammatory cascade central to MS pathology. Clinical evidence suggests that fumarates, including this compound's parent compound dimethyl fumarate, generally demonstrate greater efficacy in reducing relapse rates and MRI lesion activity compared to interferon beta-1a. While direct head-to-head trials of this compound and interferon beta-1a are limited, matching-adjusted indirect comparisons and trials of the parent compound provide valuable insights. Both agents modulate the immune system to quell inflammation, albeit through distinct signaling pathways.
Mechanisms of Action
This compound: Nrf2 Pathway Activation
This compound is rapidly converted in the body to monomethyl fumarate (MMF), its active metabolite. MMF is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[1][2] In the context of MS, the activation of the Nrf2 pathway is thought to exert anti-inflammatory and neuroprotective effects.[1][2] This pathway upregulates the expression of numerous antioxidant and detoxification enzymes, which can help mitigate the oxidative stress and inflammation that contribute to demyelination and neuronal damage.
Interferon Beta-1a: Immunomodulation
Interferon beta-1a is a cytokine that exerts its effects through a complex and multifaceted mechanism. It is believed to balance the expression of pro- and anti-inflammatory agents in the brain and reduce the number of inflammatory cells that cross the blood-brain barrier. Overall, therapy with interferon beta leads to a reduction of neuron inflammation. It may also increase the production of nerve growth factor, thereby improving neuronal survival.
Clinical Efficacy in Reducing Neuroinflammation
Direct head-to-head clinical trials comparing this compound and interferon beta-1a are not available. However, matching-adjusted indirect comparisons (MAICs) and studies of dimethyl fumarate provide valuable comparative data.
Annualized Relapse Rate (ARR)
Matching-adjusted indirect comparisons suggest that this compound is associated with a lower ARR than interferon beta-1a. For instance, one MAIC reported an ARR of 0.18 for this compound compared to 0.28 for interferon beta-1a. Similarly, a study comparing dimethyl fumarate to interferon beta-1a found that patients on dimethyl fumarate had a significantly lower risk of relapse.
MRI Outcomes
MRI is a critical tool for assessing neuroinflammation in MS. Key measures include gadolinium-enhancing (Gd+) T1 lesions, which indicate active inflammation and breakdown of the blood-brain barrier, and new or newly enlarging T2 lesions, which reflect the accumulation of MS lesions over time.
MAICs have shown that this compound treatment results in a higher proportion of patients without Gd+ T1 lesions and without new or newly enlarging T2 lesions compared to interferon beta-1a. One comparison found that the proportion of patients with Gd+ lesions was significantly lower for this compound versus interferon beta-1a (15.7% vs. 33.2%). However, there was no significant difference in the proportion of patients with new/newly enlarging T2 lesions in another comparison (58.4% vs. 61.7%).
A head-to-head trial of dimethyl fumarate versus interferon beta-1a in pediatric-onset MS (CONNECT trial) found that a higher proportion of patients treated with dimethyl fumarate had no new or newly enlarging T2 lesions at 96 weeks compared to those on interferon beta-1a (16.1% vs. 4.9%).
| Efficacy Outcome | This compound (or Dimethyl Fumarate) | Interferon Beta-1a | Study Type |
| Annualized Relapse Rate (ARR) | 0.18 | 0.28 | MAIC (EVOLVE-MS-1 vs. RADIANCE) |
| Proportion of Patients with Gd+ T1 Lesions | 15.7% | 33.2% | MAIC (EVOLVE-MS-1 vs. OPERA I/II) |
| Proportion of Patients with New/Newly Enlarging T2 Lesions | 58.4% | 61.7% | MAIC (EVOLVE-MS-1 vs. OPERA I/II) |
| Proportion of Patients with No New/Newly Enlarging T2 Lesions (96 weeks) | 16.1% (DMF) | 4.9% | Head-to-head (CONNECT) |
Serum Neurofilament Light Chain (sNfL)
Serum neurofilament light chain is an emerging biomarker of neuro-axonal damage. While direct comparative data for this compound and interferon beta-1a on sNfL are lacking, studies of each drug class provide some insights. A post-hoc analysis of the CombiRx trial showed that treatment with intramuscular interferon beta-1a led to a significant decrease in the proportion of patients with elevated sNfL levels (≥16 pg/mL) from baseline to 36 months. In a study of dimethyl fumarate in primary progressive MS, serum NfL concentrations remained stable over 96 weeks. It is important to note that this was in a different patient population and not a direct comparison. Further research is needed to directly compare the effects of this compound and interferon beta-1a on sNfL levels in relapsing MS.
Experimental Protocols
Clinical Trial Designs
-
EVOLVE-MS-1 (this compound): This was an open-label, single-arm, 96-week, Phase 3 study to evaluate the safety, tolerability, and efficacy of this compound in adults with relapsing-remitting MS.
-
RADIANCE (Interferon Beta-1a): This was a 24-month, multicenter, double-blind, double-dummy, Phase 3 trial comparing ozanimod to weekly intramuscular interferon beta-1a in participants with relapsing MS.
-
OPERA I/II (Interferon Beta-1a): These were two identical, 96-week, randomized, double-blind, double-dummy, active-comparator, Phase 3 trials comparing ocrelizumab to subcutaneous interferon beta-1a three times weekly in patients with relapsing MS.
MRI Acquisition and Analysis
-
EVOLVE-MS-1: Brain MRI scans were performed with and without gadolinium using a standardized sequence. Scans were obtained at baseline, 48 weeks, and 96 weeks. The MRI reading center was NeuroRx Research in Montreal, QC, Canada.
-
RADIANCE: Brain MRI was used to assess lesions consistent with MS as part of the inclusion criteria.
-
OPERA I/II: MRI scans were scheduled at baseline and at weeks 24, 48, and 96 to evaluate the total number of new or newly enlarging T2 lesions, new T1 hypointense lesions, and Gd+ lesions.
Serum Neurofilament Light Chain (sNfL) Assay
-
CombiRx (Interferon Beta-1a): In the post-hoc analysis of the CombiRx trial, sNfL levels were measured using the Simoa Human Neurology 4-Plex A assay on an HD-1 single-molecule array platform (Quanterix).
Conclusion
Both this compound and interferon beta-1a are effective treatments for relapsing MS that reduce neuroinflammation. However, the available evidence from matching-adjusted indirect comparisons and studies of the parent compound, dimethyl fumarate, suggests that this compound may offer greater efficacy in reducing annualized relapse rates and new MRI lesion formation. The distinct mechanisms of action, with this compound targeting the Nrf2 pathway and interferon beta-1a providing broad immunomodulation, offer different therapeutic approaches. The choice of therapy will depend on a comprehensive evaluation of the individual patient's disease activity, tolerability profile, and treatment goals. Further head-to-head trials, particularly those incorporating sensitive biomarkers like serum neurofilament light chain, are needed to provide a more definitive comparison of these two important therapies.
References
A Preclinical Head-to-Head Comparison of Diroximel Fumarate and Ozanimod in Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of diroximel fumarate and ozanimod, two prominent oral therapies for relapsing forms of multiple sclerosis. The data presented is derived from studies utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard for investigating the pathophysiology of multiple sclerosis and evaluating potential therapeutic interventions.
Mechanism of Action
This compound: An oral fumarate, is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF).[1] The precise mechanism of action of this compound is not fully understood, but it is believed to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[2][3][4][5] This pathway is a key regulator of cellular defense against oxidative stress. Activation of the Nrf2 pathway by MMF may protect cells of the central nervous system from oxidative damage.
Ozanimod: A selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5). The therapeutic effect of ozanimod in multiple sclerosis is thought to be due to the prevention of lymphocyte migration from the lymph nodes into the central nervous system (CNS). By sequestering lymphocytes in the periphery, ozanimod reduces the inflammatory cascade within the CNS that leads to demyelination and neuroaxonal damage.
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways for both this compound and ozanimod.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
meta-analysis of diroximel fumarate efficacy versus other MS disease-modifying therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the efficacy of diroximel fumarate (DRF) in comparison to other disease-modifying therapies (DMTs) for relapsing forms of multiple sclerosis (MS). The data presented is compiled from published meta-analyses and pivotal clinical trials, offering a quantitative comparison of key efficacy endpoints. Detailed experimental protocols for the cited studies and visualizations of relevant signaling pathways are included to provide a comprehensive resource for the scientific community.
Comparative Efficacy of this compound
This compound is an oral fumarate that is rapidly converted to monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate (DMF).[1] It has been shown to be bioequivalent to DMF, suggesting similar efficacy and safety profiles, but with an improved gastrointestinal tolerability profile.[1][2] Meta-analyses using matching-adjusted indirect comparisons (MAICs) have been conducted to assess the comparative efficacy of DRF against several other DMTs.
Key Efficacy Endpoints
The primary measures of efficacy in MS clinical trials include the Annualized Relapse Rate (ARR), the time to confirmed disability progression (CDP), and radiological activity measured by magnetic resonance imaging (MRI), specifically the presence of gadolinium-enhancing (Gd+) T1 lesions and new or newly enlarging T2-hyperintense lesions.
Data Summary Tables
The following tables summarize the comparative efficacy of this compound against other key MS DMTs based on available meta-analysis data.
Table 1: this compound (DRF) vs. Ocrelizumab (OCR) and Interferon Beta-1a (IFNβ-1a) [3][4]
| Efficacy Outcome (at 96 weeks) | DRF vs. OCR | DRF vs. IFNβ-1a |
| Annualized Relapse Rate (ARR) | No significant difference (0.18 vs. 0.16, p=0.347) | Favored DRF (0.19 vs. 0.29, p=0.002) |
| 12-Week Confirmed Disability Progression (CDP) | No significant difference (6.4% vs. 9.1%, p=0.074) | Favored DRF (6.5% vs. 13.6%, p<0.0001) |
| 24-Week Confirmed Disability Progression (CDP) | No significant difference (4.8% vs. 6.9%, p=0.14) | Favored DRF (4.9% vs. 10.5%, p<0.0001) |
| Proportion of Patients with Gd+ T1 Lesions | Favored OCR (16.4% vs. 9.1%, p<0.0001) | Favored DRF (15.7% vs. 33.2%, p<0.0001) |
| Proportion of Patients with New/Newly Enlarging T2 Lesions | Favored OCR (59.5% vs. 38.7%, p<0.0001) | No significant difference (58.4% vs. 61.7%) |
Table 2: this compound (DRF) vs. Ozanimod (OZA) and Interferon Beta-1a (IFN)
| Efficacy Outcome | DRF vs. OZA | DRF vs. IFN |
| Annualized Relapse Rate (ARR) | Similar ARRs (0.18 vs. 0.17) | Favored DRF (0.18 vs. 0.28) |
| 12-Week Confirmed Disability Progression (CDP) | Favored DRF | Favored DRF |
| 24-Week Confirmed Disability Progression (CDP) | Favored DRF | No strong evidence favoring DRF |
| Proportion of Patients without Gd+ T1 Lesions | Favored DRF | Favored DRF |
| Proportion of Patients without New/Newly Enlarging T2 Lesions | Favored DRF | Favored DRF |
Table 3: Dimethyl Fumarate (DMF) vs. Teriflunomide (TRF)
Note: As DRF is bioequivalent to DMF, data for DMF is presented as a surrogate for DRF's comparison with Teriflunomide.
| Efficacy Outcome | DMF vs. TRF |
| Short-term Relapse Risk | DMF slightly more effective (RR = 0.92, p=0.01) |
| Short-term Risk of Confirmed Disability Worsening (CDW) | No significant difference (RR = 0.99, p=0.69) |
| Time to Relapse | Longer in the DMF group (HR 0.734, p=0.026) |
| Time to 12-month Confirmed EDSS Worsening | Longer in the DMF group (HR 0.576, p=0.003) |
Table 4: Dimethyl Fumarate (DMF) vs. Glatiramer Acetate (GA)
Note: As DRF is bioequivalent to DMF, data for DMF is presented as a surrogate for DRF's comparison with Glatiramer Acetate.
| Efficacy Outcome | DMF vs. GA |
| Annualized Relapse Rate (ARR) | Favored DMF (Rate Ratio: 0.76, p=0.0474) |
| 12-Week Confirmed Disability Progression | Favored DMF (Risk Ratio: 0.59, p<0.0001) |
Experimental Protocols of Key Clinical Trials
The comparative efficacy data are derived from meta-analyses of several key clinical trials. The methodologies of these trials are summarized below.
EVOLVE-MS-1: this compound Study
-
Study Design: An ongoing, 2-year, open-label, single-arm, phase 3 study to evaluate the safety, tolerability, and efficacy of DRF in adults with relapsing-remitting MS (RRMS).
-
Patient Population: Adults aged 18-65 years with a confirmed diagnosis of RRMS. Patients were either newly enrolled or had completed the EVOLVE-MS-2 study.
-
Treatment Regimen: DRF was administered orally at a dose of 462 mg twice daily. For newly enrolled patients, the dose was titrated from 231 mg twice daily for the first week.
-
Primary Endpoint: Safety and tolerability.
-
Exploratory Efficacy Endpoints: Annualized relapse rate, confirmed disability progression, and MRI lesion activity.
OPERA I & II: Ocrelizumab vs. Interferon Beta-1a
-
Study Design: Two identical, phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled trials.
-
Patient Population: Patients with relapsing MS.
-
Treatment Regimens:
-
Ocrelizumab: 600 mg intravenously every 24 weeks.
-
Interferon beta-1a: 44 mcg subcutaneously three times weekly for 96 weeks.
-
-
Primary Endpoint: Annualized relapse rate at 96 weeks.
-
Secondary Endpoints: Time to onset of 12- and 24-week confirmed disability progression, number of Gd+ T1 lesions, and number of new or newly enlarging T2 lesions.
RADIANCE: Ozanimod vs. Interferon Beta-1a
-
Study Design: A 24-month, multicenter, randomized, double-blind, double-dummy, phase 3 trial.
-
Patient Population: Patients with relapsing MS aged 18-55 years with an Expanded Disability Status Scale (EDSS) score of 0-5.0 and at least one documented relapse in the prior 12 months (or prior 24 months with at least one GdE lesion).
-
Treatment Regimens:
-
Ozanimod: 1.0 mg or 0.5 mg orally once daily.
-
Interferon beta-1a: 30 μg intramuscularly once weekly.
-
-
Primary Endpoint: Annualized relapse rate over 24 months.
-
Secondary Endpoints: Number of new or newly enlarging T2 lesions, number of GdE lesions, and time to disability progression.
DEFINE & CONFIRM: Dimethyl Fumarate Studies
-
Study Design: Two phase 3, randomized, double-blind, placebo-controlled trials (DEFINE and CONFIRM). CONFIRM also included a glatiramer acetate reference comparator arm.
-
Patient Population: Patients with RRMS.
-
Treatment Regimens:
-
Dimethyl fumarate: 240 mg orally twice daily or three times a day.
-
Placebo: (in both trials).
-
Glatiramer acetate: 20 mg subcutaneous daily injection (in CONFIRM).
-
-
Primary Endpoint: Annualized relapse rate at 2 years.
-
Secondary Endpoints: Number of new or enlarging T2-hyperintense lesions, proportion of patients relapsing, and time to disability progression.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and the comparator DMTs are mediated through distinct signaling pathways.
This compound (and Dimethyl Fumarate)
The active metabolite of this compound, monomethyl fumarate, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This pathway is crucial for cellular defense against oxidative stress, a key pathological feature of MS.
Ocrelizumab
Ocrelizumab is a humanized monoclonal antibody that selectively targets and depletes CD20-expressing B-cells, which are thought to play a central role in the pathogenesis of MS.
Interferon Beta-1a
Interferon beta-1a is a cytokine that modulates the immune response through a complex mechanism that is not fully elucidated. It is believed to shift the cytokine balance from pro-inflammatory to anti-inflammatory, reduce the migration of inflammatory cells into the central nervous system, and enhance the function of suppressor T-cells.
Ozanimod
Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively binds to S1P receptor subtypes 1 and 5. This binding prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate the central nervous system.
Teriflunomide
Teriflunomide is an oral immunomodulatory agent that inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition reduces the proliferation of activated T and B lymphocytes.
Conclusion
This comparative guide summarizes the available meta-analysis data on the efficacy of this compound versus other commonly used disease-modifying therapies for relapsing multiple sclerosis. The data suggests that this compound offers comparable or superior efficacy on clinical outcomes such as relapse rates and disability progression when compared to interferon beta-1a and teriflunomide. Its efficacy in relation to ocrelizumab on clinical endpoints appears similar, though ocrelizumab shows an advantage in reducing MRI lesion activity. Compared to ozanimod, this compound shows favorable outcomes in disability progression and radiological measures, with similar annualized relapse rates. The distinct mechanisms of action of these therapies, as illustrated in the signaling pathway diagrams, provide a basis for understanding their differential effects on the underlying pathophysiology of MS. This information is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to advance the treatment of multiple sclerosis.
References
Validating Diroximel Fumarate's Therapeutic Effect: A Comparative Guide to In Vivo Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers to validate the therapeutic effect of diroximel fumarate in vivo for the treatment of relapsing forms of multiple sclerosis (MS). This compound is a prodrug that is rapidly converted to monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate (DMF). Its therapeutic efficacy is primarily attributed to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress. This guide compares this compound's biomarker profile with other prominent MS therapies, offering supporting data and detailed experimental protocols for biomarker assessment.
Comparative Analysis of Therapeutic Mechanisms and Biomarkers
The validation of this compound's therapeutic effect in vivo can be achieved by monitoring biomarkers associated with its primary mechanism of action—Nrf2 pathway activation—and its downstream immunomodulatory effects. In contrast, other disease-modifying therapies for MS, such as ocrelizumab and interferon beta-1a, operate through distinct mechanisms, leading to different biomarker profiles.
-
This compound (and its active metabolite, Monomethyl Fumarate): The principal mechanism is the activation of the Nrf2 antioxidant response pathway.[1] This leads to the transcription of numerous cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3][4] The induction of NQO1 is a key biomarker for the biological activity of this compound.[2] Furthermore, treatment with fumarates results in a shift in circulating immune cell populations, characterized by a reduction in pro-inflammatory T-helper 1 (Th1) and Th17 cells and an increase in anti-inflammatory T-helper 2 (Th2) cells.
-
Ocrelizumab: This is a monoclonal antibody that selectively depletes CD20-expressing B cells. Therefore, the primary biomarker for ocrelizumab's activity is the count of circulating CD19+ or CD20+ B cells. Its mechanism does not directly involve the Nrf2 pathway.
-
Interferon beta-1a: This immunomodulatory cytokine works by reducing T-cell migration across the blood-brain barrier and shifting cytokine expression from pro-inflammatory to anti-inflammatory. Biomarkers for interferon beta-1a include the induction of interferon-responsive genes and changes in cytokine profiles.
The following table summarizes the key biomarkers for each therapy, providing a framework for comparative analysis.
Quantitative Biomarker Data
The following table presents a summary of quantitative data related to the key biomarkers for this compound. It is important to note that direct head-to-head studies measuring these specific molecular and cellular biomarkers against other MS therapies are limited. The data for this compound is largely extrapolated from studies on dimethyl fumarate, given their bioequivalence in producing monomethyl fumarate.
| Biomarker Category | Biomarker | Drug | Fold Change/Effect | Time Point | Reference |
| Nrf2 Pathway Activation | NQO1 mRNA expression | Dimethyl Fumarate | Individuals with higher NQO1 levels were more likely to achieve "no evidence of disease activity" status | 4-6 weeks post-treatment initiation | |
| Immunomodulation | Regulatory T cells (Tregs) | Dimethyl Fumarate | Temporal expansion | During the first year of therapy | |
| Immunomodulation | CD8+ T cells | Dimethyl Fumarate | Decrease | During the first year of therapy | |
| Immunomodulation | B cells | Dimethyl Fumarate | Decrease | During the first year of therapy |
Experimental Protocols
Quantification of NQO1 mRNA Expression in Whole Blood by RT-qPCR
This protocol outlines the steps for measuring the induction of NQO1, a key downstream target of the Nrf2 pathway, in whole blood samples from patients treated with this compound.
Materials:
-
Whole blood collected in PAXgene Blood RNA Tubes
-
PAXgene Blood RNA Kit
-
High-Capacity cDNA Reverse Transcription Kit
-
TaqMan Gene Expression Master Mix
-
TaqMan Gene Expression Assay for NQO1 (Hs01045993_g1)
-
TaqMan Gene Expression Assay for a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from whole blood collected in PAXgene tubes using the PAXgene Blood RNA Kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's protocol.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare a reaction mixture containing TaqMan Gene Expression Master Mix, the TaqMan Gene Expression Assay for NQO1, and the cDNA template.
-
Prepare a separate reaction for the reference gene.
-
Perform the RT-qPCR reaction using a real-time PCR instrument with the following cycling conditions:
-
UNG incubation: 50°C for 2 minutes
-
Enzyme activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
-
Data Analysis: Calculate the relative quantification of NQO1 mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
Immunophenotyping of T-cell Subsets by Flow Cytometry
This protocol details the procedure for analyzing changes in circulating T-cell populations, which are indicative of the immunomodulatory effects of this compound.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Fluorescently conjugated monoclonal antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD25 (Regulatory T-cell marker)
-
FoxP3 (Regulatory T-cell transcription factor)
-
-
FACS Lysing Solution
-
Permeabilization/Fixation Buffer
-
Flow cytometer
Procedure:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS.
-
-
Cell Surface Staining:
-
Resuspend PBMCs in FACS buffer (PBS with 2% FBS).
-
Add the cocktail of fluorescently conjugated antibodies for cell surface markers (CD3, CD4, CD8, CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages of different T-cell subsets (e.g., CD3+CD4+CD25+FoxP3+ regulatory T cells).
-
Visualizations
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Biomarker Validation.
Caption: this compound: Treatment to Therapeutic Effect.
References
- 1. This compound acts through Nrf2 to attenuate methylglyoxal-induced nociception in mice and decreases ISR activation in DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diroximel Fumarate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Diroximel Fumarate is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, in line with regulatory guidelines.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid inhalation of dust.[1][2]
Handling Guidelines:
-
Avoid contact with skin and eyes.
-
Do not inhale dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only in well-ventilated areas or outdoors.
-
Do not eat, drink, or smoke when using this product.
Disposal Procedures for this compound
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed hazardous material disposal company. It is crucial to adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.
Step-by-Step Disposal Guide:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for this compound for the most detailed and current disposal instructions.
-
Segregate Waste: Do not mix this compound with other waste streams. It should be managed as a separate chemical waste.
-
Containment:
-
For unused or expired powder, keep it in its original, tightly sealed container.
-
For solutions, absorb the liquid with a non-combustible material like diatomite or universal binders.
-
-
Labeling: Clearly label the waste container as "this compound for Disposal" and include any other required hazard information.
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the contained this compound by a certified hazardous waste management company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.
Disposal of Contaminated Materials:
Any materials that come into contact with this compound, such as gloves, lab coats, and cleaning materials, should be considered contaminated and disposed of as hazardous waste according to the same procedures. Decontaminate surfaces and equipment by scrubbing with alcohol.
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate Personnel: Ensure all non-essential personnel are moved to a safe area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up:
-
For powders, carefully sweep or vacuum the spilled material, avoiding dust generation.
-
For liquids, absorb with an inert, non-combustible material.
-
-
Dispose of Clean-up Materials: Collect all contaminated materials and place them in a sealed container for disposal as hazardous waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies in the United States, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal. It is illegal to dispose of pharmaceutical waste by flushing it down the drain.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations.
References
Essential Safety and Handling Protocol for Diroximel Fumarate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Diroximel Fumarate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: this compound is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also recognized as very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. It is crucial to always use appropriate engineering controls, such as a laboratory fume hood, in conjunction with PPE.[3]
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | To protect eyes from splashes and dust. |
| Hand Protection | Protective gloves that are impermeable and resistant to the product. Gloves must be inspected prior to use. | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls. Fire/flame resistant clothing may also be appropriate. | To protect skin from exposure. |
| Respiratory Protection | A suitable respirator or self-contained breathing apparatus should be used if dust is generated or ventilation is inadequate. | To prevent inhalation of dust. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting.
Emergency Procedures: Accidental Exposure
In the event of accidental exposure to this compound, immediate action is critical. The following diagram provides a step-by-step guide for responding to different types of exposure.
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Disposal: this compound and any contaminated materials should be disposed of as hazardous waste. It is recommended to offer excess and expired materials to a licensed hazardous material disposal company. Ensure compliance with all federal, state, and local regulations. Do not allow the product to enter drains, water courses, or the soil.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
